Esorubicin
描述
Structure
3D Structure
属性
CAS 编号 |
63521-85-7 |
|---|---|
分子式 |
C27H29NO10 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |
InChI 键 |
ITSGNOIFAJAQHJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
手性 SMILES |
C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
规范 SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
63950-06-1 (hydrochloride) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |
产品来源 |
United States |
Foundational & Exploratory
Esorubicin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline antibiotic, a derivative of doxorubicin (B1662922), with significant antineoplastic activity.[1][2] Its mechanism of action is multifaceted, primarily involving direct interaction with DNA and inhibition of key cellular enzymes, ultimately leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its molecular interactions, the cellular pathways it perturbs, and the experimental methodologies used to elucidate these actions. Notably, this compound exhibits a more favorable cardiac toxicity profile compared to its parent compound, doxorubicin, while maintaining potent antitumor efficacy.[3][4]
Core Mechanisms of Action
This compound's cytotoxic effects are primarily attributed to two interconnected mechanisms:
-
DNA Intercalation: this compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the DNA template, interfering with the processes of DNA replication and transcription, which are essential for cancer cell proliferation.[5][6] This binding to DNA is a crucial initial step in its cytotoxic cascade.
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison."[1][2] Topoisomerase II is a vital enzyme that transiently creates and reseals double-strand breaks in DNA to manage topological stress during replication and transcription.[7][8] this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of persistent DNA double-strand breaks, a highly lethal form of DNA damage that triggers downstream cell death pathways.[8][10]
These primary actions initiate a cascade of cellular responses, including the induction of apoptosis and cell cycle arrest.
Cellular Effects
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA double-strand breaks and cellular stress caused by this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. While specific studies on this compound's apoptotic pathways are less abundant than for doxorubicin, the mechanisms are considered to be highly similar. Studies on the closely related anthracycline, epirubicin (B1671505), show the involvement of:
-
Intrinsic Pathway: Characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[11]
-
Extrinsic Pathway: Involves the upregulation of Fas ligand (FasL) and Fas-associated death domain (FADD), leading to the activation of caspase-8.[11]
The convergence of these pathways on the activation of executioner caspases leads to the systematic dismantling of the cell.
Cell Cycle Arrest
By inducing DNA damage, this compound activates cell cycle checkpoints, primarily at the G2/M phase, to prevent cells with damaged DNA from proceeding through mitosis.[11][12] This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the prolonged arrest can trigger apoptosis. This effect is a common feature of DNA-damaging anticancer agents.[13][14]
Quantitative Data
The following tables summarize key quantitative parameters related to the activity and pharmacokinetics of this compound and its analogs.
Table 1: In Vitro Cytotoxicity of Anthracyclines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Various Human Tumors | Clonogenic Assay | More potent than Doxorubicin | [4] |
| Doxorubicin | NCI-H1299 | MTT Assay (48h) | Significantly higher than other lines | [15] |
| Doxorubicin | A549 | MTT Assay (48h) | 0.6 µM | [15] |
| Doxorubicin | MCF-7 | MTT Assay | 2.50 µM | [8] |
| Doxorubicin | HeLa | MTT Assay | 2.92 µM | [8] |
| Doxorubicin | BFTC-905 | MTT Assay | 2.26 µM | [8] |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SE) |
| Peak Plasma Concentration | 0.74 ± 0.57 µM |
| Terminal Half-life | 20.4 ± 7.3 hr |
| Area Under the Curve (AUC) | 0.64 ± 0.31 µM x hr |
| Total Body Plasma Clearance | 45.5 ± 26.8 L/min/m² |
| Volume of Central Compartment | 41.0 ± 24.8 L |
| Urinary Excretion (5 days) | 7.3 ± 1.3% of dose |
Data from a Phase I clinical trial with doses of 20 to 40 mg/m².[16]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay measures the ability of a compound to displace the fluorescent intercalator ethidium (B1194527) bromide (EtBr) from DNA. A decrease in fluorescence indicates that the test compound is intercalating into the DNA.
-
Materials:
-
Calf thymus DNA (ct-DNA)
-
Ethidium bromide (EtBr)
-
This compound
-
Tris-HCl buffer
-
Fluorometer
-
-
Protocol:
-
Prepare a solution of ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer.
-
Incubate for 10 minutes to allow for the formation of the DNA-EtBr complex.
-
Measure the initial fluorescence of the solution.
-
Add increasing concentrations of this compound to the solution.
-
After each addition, allow the solution to equilibrate for 5 minutes before measuring the fluorescence.
-
Calculate the percentage of fluorescence quenching at each this compound concentration.
-
The IC50 value (the concentration of this compound that causes a 50% reduction in fluorescence) can be determined to estimate the DNA binding affinity.[17]
-
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay assesses the inhibition of topoisomerase II's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Topo II Assay Buffer
-
ATP
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
-
Protocol:
-
Set up reaction mixtures containing Topo II Assay Buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding purified Topoisomerase IIα enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA.[18][19]
-
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Protocol:
-
Culture cells to logarithmic growth phase and treat with desired concentrations of this compound for a specified time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][20][21]
-
Apoptosis Analysis (Western Blot for Caspase Cleavage)
This technique detects the cleavage of caspases, a hallmark of apoptosis.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.[13][22][23]
-
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
HPLC is used to quantify the concentration of this compound and its metabolites in biological samples.
-
Materials:
-
Plasma or urine samples
-
Extraction solvent (e.g., chloroform:2-propanol mixture)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)
-
Internal standard (e.g., doxorubicin)
-
-
Protocol:
-
Extract this compound and its metabolites from the biological matrix using a liquid-liquid or solid-phase extraction method.[5][24]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the compounds on a C18 column using an isocratic or gradient elution.
-
Detect the anthracyclines using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 474 nm excitation, 551 nm emission).[24]
-
Quantify the concentrations based on a standard curve prepared with known concentrations of this compound and its metabolites.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Core mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. oncotarget.com [oncotarget.com]
- 4. scite.ai [scite.ai]
- 5. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase I trial of escalating dose doxorubicin administered concurrently with alpha 2-interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase I trial of this compound (4'deoxydoxorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. topogen.com [topogen.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Esorubicin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of the Anthracycline Analog
Introduction
Esorubicin (4'-deoxydoxorubicin) is a synthetic derivative of the widely used anticancer agent doxorubicin (B1662922).[1] As an anthracycline antibiotic, this compound exerts its antineoplastic activity primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and synthesis of RNA and proteins.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally similar to doxorubicin, with the key difference being the absence of a hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety. This modification influences its biological activity and toxicological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | [1] |
| Molecular Formula | C27H29NO10 | [1] |
| Molecular Weight | 527.5 g/mol | [1] |
| Canonical SMILES | C[C@H]1C--INVALID-LINK--O[C@H]2C--INVALID-LINK--C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N">C@HO | [1] |
| Predicted Boiling Point | 765.8±60.0 °C | [2] |
| Predicted Density | 1.55±0.1 g/cm3 | [2] |
| Predicted pKa | 7.35±0.60 | [2] |
| Stability | Stable in 5% dextrose, 3.3% dextrose with 0.3% sodium chloride solution, and 0.9% sodium chloride for 28 days at 25°C in the dark. | [3] |
Biological Activity and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4][5] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[4][6] This triggers a cascade of cellular events known as the DNA Damage Response (DDR).
DNA Damage Response Pathway
The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key proteins in this pathway that are activated in response to anthracyclines include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which in turn phosphorylate and activate downstream effectors like p53 and the checkpoint kinases CHK1 and CHK2.[7][8] Activation of p53 can lead to cell cycle arrest or apoptosis.[9] The overall signaling cascade aims to eliminate cells with extensive DNA damage, thereby exerting the cytotoxic effect against rapidly proliferating cancer cells.
In vitro studies using human tumor clonogenic assays have demonstrated that this compound is significantly more potent on a weight basis than doxorubicin.[10] Its spectrum of antitumor activity is qualitatively similar to that of doxorubicin, showing effectiveness against a wide variety of human cancers.[10]
Table 2: In Vitro Cytotoxicity of this compound and Doxorubicin
While specific IC50 values for this compound are not widely available in publicly accessible literature, comparative studies indicate its higher potency. For reference, reported IC50 values for doxorubicin against various human cancer cell lines are provided below.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [2][11] |
| UMUC-3 | Bladder Cancer | 5.1 | [2][11] |
| TCCSUP | Bladder Cancer | 12.6 | [2][11] |
| BFTC-905 | Bladder Cancer | 2.3 | [2][11] |
| HeLa | Cervical Cancer | 2.9 | [2][11] |
| MCF-7 | Breast Cancer | 2.5 | [2][11] |
| M21 | Skin Melanoma | 2.8 | [2][11] |
| IMR-32 | Neuroblastoma | Varies (dose-dependent) | [12] |
| UKF-NB-4 | Neuroblastoma | Varies (dose-dependent) | [12] |
| HCT116 | Colon Cancer | Varies (dose-dependent) | [13] |
| A549 | Lung Cancer | > 20 | [2][11] |
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC
This protocol is adapted from methods used for other anthracyclines and can be optimized for this compound.
1. Sample Preparation (Liquid-Liquid Extraction) a. To 1.0 mL of human plasma, add an internal standard (e.g., daunorubicin). b. Add 5 mL of a chloroform:isopropanol (1:1, v/v) mixture. c. Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes. d. Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions a. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.5-3.0), with the gradient optimized to separate this compound from its metabolites and the internal standard. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at ~480 nm and emission at ~560 nm.[14][15] e. Injection Volume: 50 µL.
3. Calibration and Quantification a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the standards and samples as described in step 1. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. d. Determine the concentration of this compound in the unknown samples from the calibration curve.
Clonogenic Assay for Cytotoxicity Assessment
This assay determines the ability of a single cell to form a colony after treatment with a cytotoxic agent.
1. Cell Seeding a. Harvest cancer cells from culture and prepare a single-cell suspension. b. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates. c. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
2. Drug Treatment a. Prepare a range of concentrations of this compound in complete cell culture medium. b. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). c. Incubate for a defined period (e.g., 24 hours).
3. Colony Formation a. After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. b. Incubate the plates for 7-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).
4. Staining and Counting a. Remove the medium and gently wash the colonies with PBS. b. Fix the colonies with a solution such as methanol (B129727) or 4% paraformaldehyde for 10-15 minutes. c. Stain the colonies with 0.5% crystal violet solution for 10-20 minutes. d. Gently wash away the excess stain with water and allow the plates to air dry. e. Count the number of colonies in each well.
5. Data Analysis a. Plating Efficiency (PE): (Number of colonies formed in control wells / Number of cells seeded in control wells) x 100%. b. Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE). c. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a potent anthracycline analog with a well-defined mechanism of action centered on the inhibition of topoisomerase II and the induction of DNA damage. Its increased potency compared to doxorubicin, as suggested by in vitro studies, makes it a compound of continued interest in the development of novel cancer therapeutics. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed experimental protocols that can be adapted for further research and development. A more thorough investigation into its physicochemical properties and a broader profiling of its cytotoxicity against a diverse panel of cancer cell lines would be valuable for a more complete understanding of its therapeutic potential.
References
- 1. This compound | C27H29NO10 | CID 152036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Doxorubicin induces the DNA damage response in cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of this compound in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Esorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esorubicin (4'-deoxydoxorubicin) is an anthracycline antibiotic, a synthetic derivative of doxorubicin (B1662922), that has been investigated for its antineoplastic activity. Like other anthracyclines, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, which ultimately disrupts DNA replication and protein synthesis. Understanding the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its therapeutic use and minimizing potential toxicities. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in human clinical trials. Following intravenous administration, this compound exhibits a multi-exponential decay from plasma, indicating distribution into various tissue compartments.
Human Pharmacokinetic Parameters
A phase I clinical trial involving 12 patients with normal renal and hepatic function provided key insights into the pharmacokinetics of this compound when administered as an intravenous bolus at doses ranging from 20 to 40 mg/m².[1] Plasma and urine samples were analyzed by high-performance liquid chromatography (HPLC) to determine the concentrations of this compound and its metabolites.[1]
Table 1: Pharmacokinetic Parameters of this compound in Humans (Mean ± SE) [1]
| Parameter | Value | Unit |
| Peak Plasma Concentration (Cmax) | 0.74 ± 0.57 | µM |
| Terminal Half-life (t½) | 20.4 ± 7.3 | hours |
| Area Under the Plasma Concentration-Time Curve (AUC) | 0.64 ± 0.31 | µM x hr |
| Total Body Plasma Clearance | 45.5 ± 26.8 | L/hr/m² |
| Apparent Volume of the Central Compartment | 41.0 ± 24.8 | L |
| Urinary Excretion (5 days) | 7.3 ± 1.3 | % of administered dose |
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition and has been studied in both human and in vitro models. The primary metabolic pathway involves the reduction of the C-13 ketone group.
Metabolites of this compound
The main metabolite of this compound identified in humans is 4'-deoxydoxorubicinol , also known as the 13-dihydro-derivative.[1][2] This metabolite has been detected in the plasma and urine of patients treated with this compound.[1] In a study with cultured human and rat hepatocytes, the 13-dihydro-derivative was confirmed as the major metabolite in both species.[2]
Table 2: Pharmacokinetic Parameters of 4'-deoxydoxorubicinol in Humans (Mean ± SE) [1]
| Parameter | Value | Unit |
| Peak Plasma Concentration (Cmax) | 0.029 ± 0.017 | µM |
| Area Under the Plasma Concentration-Time Curve (AUC) | 0.02 ± 0.014 | µM x hr |
Metabolic Pathways
While the specific enzymes responsible for the metabolism of this compound have not been definitively elucidated, it is highly probable that, similar to its parent compound doxorubicin, the reduction of the C-13 ketone to form 4'-deoxydoxorubicinol is catalyzed by aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). The metabolism of doxorubicin is known to be mediated by enzymes such as CBR1 and AKR1C3. Given the structural similarity, it is reasonable to hypothesize that these enzymes are also involved in the biotransformation of this compound.
References
Esorubicin Toxicology and Cardiotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
General Toxicology
Esorubicin's general toxicity profile is qualitatively similar to other anthracyclines, with myelosuppression being the primary dose-limiting toxicity observed in clinical trials. Other reported non-hematological toxicities are generally mild to moderate and include nausea, vomiting, alopecia, and local skin reactions.
Preclinical Toxicology Data
Quantitative preclinical toxicology data for this compound is sparse in the available literature. For context, data for the related compound 4'-iodo-4'-deoxydoxorubicin and the parent compound doxorubicin (B1662922) are presented below.
| Compound | Species | Route | Parameter | Value | Reference |
| 4'-iodo-4'-deoxydoxorubicin | Mouse | Intravenous | LD10 | 6 mg/kg | [1] |
| Doxorubicin | Mouse | Intravenous | LD50 | 12.5 mg/kg | [2] |
| Doxorubicin | Mouse | Intraperitoneal | LD50 | 4.6 mg/kg | [2] |
| Doxorubicin | Rat | Intravenous | LD50 | ~10.5 mg/kg | [3] |
Table 1: Acute Toxicity Data for this compound Analogues and Doxorubicin.
Clinical Toxicology Data
Phase I and II clinical trials have established the safety profile of this compound in human subjects. The dose-limiting toxicity is consistently reported as leukopenia.
| Phase I Trial | Patient Population | Dose Range | Dose-Limiting Toxicity | Other Common Toxicities | Reference |
| Phase I | Advanced Cancer | 10 - 35 mg/m² (i.v. every 21 days) | Leukopenia | Mild nausea and vomiting, rare significant alopecia (<35 mg/m²), transient local urticarial reaction | [4] |
| Phase II (Melanoma) | Advanced Melanoma | 30 mg/m² (i.v. every 3 weeks) | Leukopenia | Mild non-hematologic toxicities, one case of skin necrosis with extravasation |
Table 2: Summary of Clinical Toxicology Findings for this compound.
Cardiotoxicity
A key focus in the development of this compound was the mitigation of the dose-dependent cardiotoxicity that limits the clinical utility of doxorubicin. Preclinical and clinical evidence suggests that this compound is indeed less cardiotoxic than its parent compound.
Preclinical Cardiotoxicity Studies
-
Guinea Pig Model: In isolated guinea pig atria, a model predictive of acute anthracycline cardiotoxicity, this compound demonstrated a significantly lower cardiotoxic effect compared to doxorubicin. This reduced toxicity was correlated with a decreased inhibition of the fast-exchanging calcium compartment and low-affinity sarcolemmal calcium-binding sites.[5] In another study using isolated, electrically driven left guinea pig atrium, this compound showed an equivalent inhibitory effect on contractile force as doxorubicin.[6]
-
Rat Model: Studies on related analogues like 4'-iodo-4'-deoxydoxorubicin in rats have shown it to be significantly less cardiotoxic than doxorubicin in both single-dose and multiple-dose models, as evaluated by morphological grading of cardiomyopathy.
Clinical Cardiotoxicity Findings
Clinical trials with this compound have generally reported a low incidence of cardiotoxicity at therapeutic doses.
-
In a Phase I study with doses up to 35 mg/m², no cardiac toxicity was observed.[4]
-
A Phase II study in melanoma patients reported no cardiac toxicity in three patients who received more than 150 mg/m².
-
Preliminary data from a study involving 117 patients indicated a lower percentage of EKG abnormalities with this compound compared to doxorubicin and other anthracyclines. Furthermore, serial measurements of functional cardiac parameters in 15 patients receiving over 200 mg/m² did not show significant changes from baseline.[5]
Mechanisms of Action and Toxicology
This compound, like other anthracyclines, exerts its antineoplastic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and subsequent apoptosis in cancer cells.
Topoisomerase II Inhibition
The following diagram illustrates the general mechanism of topoisomerase II inhibition by anthracyclines.
Figure 1: Mechanism of Topoisomerase II Inhibition.
Cardiotoxicity Mechanisms
The cardiotoxicity of anthracyclines is multifactorial, involving oxidative stress and interference with cardiac myocyte calcium homeostasis. The reduced cardiotoxicity of this compound is thought to be related to its lesser impact on calcium regulation.
Doxorubicin has been shown to decrease the expression of key calcium-handling proteins in the sarcoplasmic reticulum (SR), such as SERCA2a (SR Ca²⁺-ATPase) and the ryanodine (B192298) receptor (RyR2), leading to impaired calcium cycling and contractile dysfunction.[7] this compound's lower cardiotoxicity is associated with a reduced inhibition of sarcolemmal calcium-binding sites.[5]
Figure 2: Proposed Cardiotoxicity Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for this compound toxicology studies are not extensively reported. The following are generalized protocols based on the available literature for anthracycline toxicity assessment.
In Vitro Cardiotoxicity Assessment in Isolated Guinea Pig Atria
-
Objective: To assess the direct effects of the compound on myocardial contractility.
-
Model: Isolated, electrically driven left atria from guinea pigs.
-
Procedure:
-
Guinea pigs are euthanized, and the left atria are rapidly excised and mounted in an organ bath containing Tyrode's solution, maintained at a constant temperature and bubbled with 95% O₂ / 5% CO₂.
-
The atria are electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Contractile force and the maximal rate of tension development (df/dt) are recorded using an isometric force transducer.
-
After a stabilization period, the test compound (this compound or comparator) is added to the bath in increasing concentrations.
-
Changes in contractile force and df/dt are measured and compared to baseline and vehicle controls.[6]
-
Chronic Cardiotoxicity Assessment in Rabbits
-
Objective: To evaluate the cumulative cardiotoxic effects of the compound.
-
Model: New Zealand white rabbits.
-
Procedure:
-
Rabbits are randomly assigned to treatment and control groups.
-
The treatment group receives intravenous injections of the anthracycline (e.g., 1 mg/kg) twice weekly for a specified period (e.g., 8-12 weeks). The control group receives saline.[7]
-
Throughout the study, cardiac function is monitored non-invasively using methods like echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening.
-
At the end of the study, animals are euthanized, and hearts are collected for histopathological examination to assess for signs of cardiomyopathy, such as myocyte vacuolization and myofibrillar loss.
-
Biochemical analyses of cardiac tissue can be performed to measure levels of key proteins involved in calcium handling (e.g., SERCA2a, RyR2).[7]
-
Figure 3: Generalized Experimental Workflow.
Conclusion
This compound demonstrates a toxicity profile characteristic of the anthracycline class, with myelosuppression as the principal dose-limiting factor. Importantly, both preclinical and clinical data suggest a reduced cardiotoxic potential compared to doxorubicin. This improved cardiac safety profile is likely attributable to a lesser degree of interference with myocardial calcium homeostasis. While precise LD50 and NOAEL values for this compound are not widely reported, the available body of evidence from animal models and human clinical trials provides a strong foundation for its continued investigation and potential clinical use in specific cancer types, where a favorable risk-benefit ratio is paramount. Further research to elucidate the exact molecular interactions of this compound with cardiac muscle components will be beneficial in fully understanding its improved safety profile.
References
- 1. Pharmacology and clinical toxicity of 4'-iodo-4'-deoxydoxorubicin: an example of successful application of pharmacokinetics to dose escalation in phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and clinical pharmacological evaluation of 4'-deoxydoxorubicin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary evaluation of myocardial toxicity of 4'-deoxydoxorubicin: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin cardiac dysfunction: effects on calcium regulatory proteins, sarcoplasmic reticulum, and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Esorubicin: An In-Depth Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline antibiotic and an analog of doxorubicin.[1] Like other anthracyclines, it exhibits antineoplastic activity by intercalating into DNA and inhibiting topoisomerase II. This action disrupts DNA replication, leading to the inhibition of RNA and protein synthesis and ultimately cell death.[1] this compound has been investigated for its potential to offer a better therapeutic window compared to its parent compound, doxorubicin, potentially with reduced cardiotoxicity. This guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting available data, detailed experimental protocols, and visualizations of its mechanism of action.
In Vitro Studies
Cytotoxicity
One study comparing the cytotoxicity of five anthracyclines in primary cultures of rat and human hepatocytes found the rank order of toxicity to be this compound > Doxorubicin = Epirubicin ≥ Idarubicin > Daunorubicin.[2] Another study using a clonogenic assay on fresh biopsies of human solid tumors indicated that this compound is significantly more potent on a weight basis than Doxorubicin.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line/Tumor Type | Assay Type | Key Findings | Reference |
| Human Solid Tumors (Biopsies) | Clonogenic Assay | This compound is more potent than Doxorubicin. | |
| Rat and Human Hepatocytes | LDH Leakage Assay | Toxicity rank order: this compound > Doxorubicin.[2] | [2] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
The clonogenic assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity after drug treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet for 10-20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to assess the effect of this compound on cell survival.
In Vivo Studies
Antitumor Efficacy
In vivo studies of this compound have primarily been conducted in the context of clinical trials to determine its safety, dosage, and efficacy in cancer patients.
A Phase I clinical trial in patients with advanced solid tumors established a recommended dose of 30-35 mg/m² every 3-4 weeks for Phase II trials. In this study, antitumor activity was suggested in a patient with carcinoma of the cardia.[3] Another Phase I study recommended a starting dose of 30 mg/m² every 21 days for good-risk patients, with minor responses observed in melanoma, breast cancer, lymphoma, and gastric cancer.[4] A Phase II study in patients with advanced melanoma treated with this compound at 30 mg/m² every three weeks reported a response rate of 10%.
Table 2: Summary of In Vivo Efficacy Data for this compound
| Cancer Type | Study Phase | Dosage | Key Findings |
| Advanced Solid Tumors | Phase I | 20-40 mg/m² | Antitumor activity suggested in one patient.[3] |
| Advanced Cancer | Phase I | Every 21-day bolus IV | Minor responses in melanoma, breast cancer, lymphoma, and gastric cancer.[4] |
| Malignant Melanoma | Phase II | 30 mg/m² every 3 weeks | 10% response rate. |
Experimental Protocols
Xenograft models are commonly used in preclinical studies to evaluate the in vivo efficacy of anticancer drugs.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in a mixture of medium and Matrigel into the flank of the mice.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Mechanism of Action and Signaling Pathways
This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. The proposed mechanism involves the following steps:
-
DNA Intercalation: this compound intercalates into the DNA double helix.
-
Topoisomerase II Inhibition: It then stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.
-
DNA Double-Strand Breaks: This leads to the accumulation of DNA double-strand breaks.
-
Activation of DNA Damage Response: The DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR). Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated.
-
Cell Cycle Arrest and Apoptosis: Activated ATM and ATR phosphorylate downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. If the damage is too severe, the apoptotic pathway is initiated, leading to programmed cell death.
Caption: this compound's mechanism of action signaling pathway.
Experimental Workflow
The preclinical evaluation of this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A typical preclinical experimental workflow for this compound.
Conclusion
This compound is a potent anthracycline with a well-defined mechanism of action centered on the inhibition of topoisomerase II. While clinical data from early-phase trials suggest its activity in various cancers, publicly available, detailed quantitative data from preclinical in vitro and in vivo studies are limited. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further investigations into the efficacy and mechanisms of this compound. Future studies focusing on generating comprehensive IC50 data across a panel of cancer cell lines and detailed tumor growth inhibition in relevant xenograft models are warranted to fully elucidate the therapeutic potential of this agent.
References
- 1. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Esorubicin: A Technical Deep Dive into its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esorubicin (4'-deoxydoxorubicin) is a synthetic analog of the widely used anthracycline antibiotic, doxorubicin (B1662922). As a potent antineoplastic agent, this compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its role as a topoisomerase II inhibitor, presenting available quantitative data on its efficacy, outlining relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action.
Introduction
Anthracycline antibiotics, including doxorubicin and its analogs, represent a cornerstone of many chemotherapeutic regimens. This compound, a derivative of doxorubicin, was developed to enhance the therapeutic index by potentially reducing cardiotoxicity while maintaining or improving antitumor efficacy. Its primary mechanism of action involves the disruption of DNA replication and RNA synthesis through two main processes: intercalation into the DNA helix and, more critically, the inhibition of topoisomerase II.[1] This dual-action mechanism leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.
Core Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
This compound, like other anthracycline topoisomerase II inhibitors, acts as a "poison" to this enzymatic process. It stabilizes the transient "cleavable complex," a ternary structure formed between topoisomerase II and the DNA. By binding to this complex, this compound prevents the religation of the DNA strands, leading to the accumulation of persistent, protein-linked DNA double-strand breaks. These breaks are potent triggers of the DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, will initiate apoptosis.
Quantitative Data Presentation
Comparative In Vitro Cytotoxicity
A study utilizing a clonogenic assay on fresh biopsies of various human solid tumors demonstrated that this compound is significantly more potent on a weight basis than doxorubicin.[2] Although specific IC50 values were not reported in this study, the findings suggest that this compound may be effective at lower concentrations than doxorubicin. For comparative purposes, a range of reported IC50 values for doxorubicin in various cancer cell lines is provided below.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Melanoma | 2.77 ± 0.20 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Note: This data is for Doxorubicin and is provided as a reference for the general chemosensitivity of these cell lines to anthracyclines.
Clinical Efficacy of this compound
Phase I and II clinical trials have evaluated the efficacy of this compound in various solid tumors. The objective response rate (ORR), which includes complete and partial responses, is a key measure of antitumor activity.
| Tumor Type | Number of Patients | Objective Response Rate (ORR) |
| Malignant Melanoma | 20 | 10% |
| Advanced Breast Cancer | Not Specified | Minor responses observed |
| Lymphoma | Not Specified | Minor responses observed |
| Gastric Cancer | Not Specified | Minor responses observed |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
The accumulation of DNA double-strand breaks induced by this compound triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.
Caption: this compound-induced DNA Damage Response Pathway.
Experimental Workflow: Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay is a fundamental method to determine the inhibitory activity of a compound on topoisomerase II. The enzyme's ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is measured.
Caption: Workflow for Topoisomerase II DNA Decatenation Assay.
Experimental Workflow: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of a compound on cultured cells.
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This protocol is adapted for the evaluation of this compound's inhibitory effect on topoisomerase II.
Materials:
-
Human Topoisomerase II alpha enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Assay Buffer
-
1 µL kDNA (e.g., 200 ng)
-
This compound at desired final concentrations (diluted from stock)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of Topoisomerase II enzyme (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis until the decatenated minicircles are well-separated from the kDNA network.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the no-drug control.
MTT Cytotoxicity Assay
This protocol outlines the steps to determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Conclusion
This compound is a potent topoisomerase II inhibitor with demonstrated antitumor activity. Its primary mechanism of action, the stabilization of the topoisomerase II-DNA cleavable complex, leads to the induction of DNA double-strand breaks and subsequent activation of the DNA damage response pathway, ultimately resulting in apoptotic cell death. While quantitative data on its in vitro potency is not as extensive as for its parent compound doxorubicin, comparative studies indicate a higher potency for this compound. The experimental protocols provided in this guide offer a framework for the further characterization of this compound's activity and its effects on various cancer cell types. A deeper understanding of its specific interactions with the cellular machinery will be crucial for the strategic development and application of this and other next-generation anthracyclines in oncology.
References
- 1. Response rate of anticancer drugs approved by the Food and Drug Administration based on a single-arm trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, this compound and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Esorubicin: A Technical Guide to Cellular Uptake and Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline analogue of doxorubicin (B1662922) with demonstrated antitumor activity. Understanding its cellular pharmacokinetics—specifically its uptake and accumulation in cancer cells—is critical for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This technical guide provides an in-depth overview of the current knowledge on the cellular transport and retention of this compound, drawing comparisons with its parent compound, doxorubicin, to elucidate potential mechanisms.
Cellular Uptake and Accumulation of this compound: Quantitative Data
Direct quantitative data on the cellular uptake and accumulation of this compound is limited in the scientific literature. However, comparative studies with other anthracyclines provide valuable insights. One study in cultured rat and human hepatocytes demonstrated that this compound is present in large amounts within the cells as the parent drug, indicating significant cellular uptake and retention.
To provide a framework for understanding this compound's cellular kinetics, the following tables summarize key pharmacokinetic parameters for the closely related anthracycline, doxorubicin. These values, obtained from various in vitro studies, can serve as a benchmark for future investigations into this compound.
Table 1: In Vitro Cellular Uptake and Efflux Parameters for Doxorubicin in a Non-Resistant (HL-60) and a P-glycoprotein-Overexpressing Resistant (HL-60R) Human Leukemia Cell Line
| Parameter | HL-60 (Non-Resistant) | HL-60R (Resistant) |
| Transmembrane Diffusion Clearance (µL/sec) | 1.00 | 1.06 |
| Total Efflux Clearance (µL/sec) | 0.99 ± 0.05 | 2.29 ± 0.62 |
| Estimated P-glycoprotein-mediated Efflux Clearance (µL/sec) | N/A | 1.23 ± 0.51 |
Data adapted from a kinetic analysis of P-glycoprotein-mediated doxorubicin efflux.
Table 2: Comparative Intracellular Peak Concentrations and Area Under the Curve (AUC) for Doxorubicin and Epirubicin (B1671505) in Leukemic Cells from Patients
| Anthracycline | Intracellular Peak Concentration | Intracellular AUC |
| Doxorubicin | Lower | Lower |
| 4'-epi-doxorubicin (Epirubicin) | Higher | Significantly Higher |
This data from a direct comparison of doxorubicin and epirubicin in patients suggests that structural modifications on the anthracycline molecule can significantly impact intracellular accumulation.[1]
Mechanisms of Cellular Uptake and Efflux
The cellular transport of anthracyclines is a complex process involving both passive diffusion and carrier-mediated transport. While specific transporters for this compound have not been definitively identified, the mechanisms governing doxorubicin uptake and efflux are well-characterized and provide a strong model for understanding this compound's behavior.
Influx Mechanisms
The uptake of anthracyclines into cells is thought to occur through a combination of passive diffusion across the lipid bilayer and facilitated transport by solute carrier (SLC) transporters. For doxorubicin, several organic cation transporters (OCTs) and organic anion transporting polypeptides (OATPs) have been implicated in its cellular influx. Given the structural similarity, it is plausible that this compound utilizes similar influx pathways.
Efflux Mechanisms and Multidrug Resistance
A major determinant of the intracellular accumulation and efficacy of anthracyclines is the activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Overexpression of these transporters is a common mechanism of multidrug resistance (MDR) in cancer cells.
-
P-glycoprotein (P-gp/MDR1): P-glycoprotein is a well-known efflux pump for a wide range of chemotherapeutic agents, including doxorubicin. It actively transports the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. It is highly probable that this compound is also a substrate for P-gp.
-
Other ABC Transporters: Other members of the ABC transporter family, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), also contribute to anthracycline efflux and resistance.
The interplay between these influx and efflux transporters ultimately determines the net intracellular accumulation of the drug.
Subcellular Localization
The primary target of anthracyclines is the cell nucleus, where they intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. Fluorescence microscopy studies with doxorubicin show a predominant nuclear localization in sensitive cells. In resistant cells with high levels of efflux pumps, doxorubicin is often sequestered in the cytoplasm, preventing it from reaching its nuclear target. While specific subcellular localization studies for this compound are not widely available, it is expected to follow a similar pattern of nuclear accumulation to exert its cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular uptake and accumulation of this compound, adapted from established protocols for doxorubicin.
Measurement of Intracellular this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of intracellular drug levels.
-
Cell Culture and Treatment:
-
Plate cancer cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Cell Lysis and Drug Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Perform a protein precipitation step on the supernatant, for example, by adding a 1:4 ratio of lysate to acetone, followed by centrifugation.
-
-
HPLC Analysis:
-
Analyze the supernatant containing the extracted this compound using a reverse-phase HPLC system equipped with a fluorescence detector.
-
Use a suitable mobile phase for optimal separation. For doxorubicin, a common mobile phase is a mixture of phosphate (B84403) buffer and acetonitrile.
-
Quantify the this compound concentration by comparing the peak area to a standard curve of known this compound concentrations.
-
Visualization of this compound Uptake by Fluorescence Microscopy
This technique provides a qualitative and semi-quantitative assessment of drug uptake and subcellular localization.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Incubate the cells with this compound at the desired concentration and for various durations.
-
-
Staining and Imaging:
-
After incubation, wash the cells with PBS.
-
If desired, counterstain the nuclei with a fluorescent dye such as DAPI or Hoechst 33342.
-
Mount the coverslips on microscope slides.
-
Visualize the intracellular fluorescence of this compound using a confocal or fluorescence microscope with appropriate filter sets (excitation and emission wavelengths for doxorubicin are typically around 480 nm and 590 nm, respectively; similar wavelengths are expected for this compound).
-
Subcellular Fractionation
This method allows for the determination of this compound concentration in different cellular compartments.
-
Cell Homogenization and Differential Centrifugation:
-
After treatment with this compound, harvest the cells and wash with PBS.
-
Homogenize the cells in a hypotonic buffer using a Dounce homogenizer.
-
Perform a series of differential centrifugations at increasing speeds to separate the nuclear, mitochondrial, and cytosolic fractions.
-
-
Drug Extraction and Quantification:
-
Extract this compound from each fraction using the method described for HPLC analysis (Section 4.1).
-
Quantify the amount of this compound in each fraction to determine its subcellular distribution.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the cellular uptake and accumulation of this compound.
Caption: Proposed mechanisms of this compound cellular transport.
Caption: Workflow for intracellular this compound quantification by HPLC.
Caption: Workflow for visualizing this compound uptake via fluorescence microscopy.
Conclusion
The cellular uptake and accumulation of this compound are critical determinants of its anticancer activity. While direct research on this compound is not as extensive as for doxorubicin, the existing comparative data and the well-established mechanisms for other anthracyclines provide a solid foundation for understanding its cellular pharmacokinetics. Future research should focus on identifying the specific transporters involved in this compound influx and efflux, quantifying its uptake kinetics in a variety of cancer cell lines, and further elucidating its subcellular distribution. Such studies will be invaluable for the rational design of therapeutic strategies to enhance this compound's efficacy and overcome drug resistance.
References
Esorubicin and the DNA Intercalation Process: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esorubicin (4'-deoxydoxorubicin) is a synthetic anthracycline antibiotic, structurally related to doxorubicin (B1662922), with significant antineoplastic activity. Its primary mechanism of action involves the disruption of DNA synthesis and function through a dual-action process: intercalation into the DNA double helix and subsequent inhibition of topoisomerase II. This guide provides an in-depth technical overview of this compound's core mechanism, summarizes key quantitative data related to its activity, details relevant experimental protocols for its study, and visualizes the critical molecular pathways and workflows involved. While specific quantitative data for this compound is limited in publicly accessible literature, data from its parent compound, doxorubicin, is used for illustrative and comparative purposes, given their structural and mechanistic similarities.
Introduction to this compound
This compound is an analog of doxorubicin, differing by the absence of a hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety.[1][2] This structural modification was intended to alter its pharmacological profile, potentially reducing the cardiotoxicity associated with doxorubicin while retaining potent antitumor effects.[3] Like other anthracyclines, this compound's therapeutic effects are primarily attributed to its interaction with nuclear DNA.[4] Clinical phase I and II trials have established its activity against a range of solid tumors and hematological malignancies, with myelosuppression being the principal dose-limiting toxicity.[3][5] Despite early promise, its development was reportedly discontinued.[2]
The Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition
The cytotoxic effects of this compound are triggered by a two-step molecular mechanism that ultimately leads to catastrophic DNA damage and cell death.
Step 1: DNA Intercalation
The process begins with the insertion of this compound's planar tetracyclic ring system between the base pairs of the DNA double helix.[6] This non-covalent interaction, known as intercalation, is driven by van der Waals forces and stabilizes the drug-DNA complex.[7] Anthracyclines typically exhibit a binding preference for GC-rich sequences. Intercalation introduces significant structural distortions to the DNA, including localized unwinding of the helix and an increase in the separation between adjacent base pairs.[8][9] This physical disruption interferes with the normal functions of DNA-processing enzymes involved in replication and transcription.
Step 2: Topoisomerase II Poisoning
Following intercalation, this compound exerts its most critical effect by inhibiting DNA topoisomerase II (Topo II). Topo II is an essential nuclear enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing it.[7]
This compound acts as a "Topo II poison." It does not prevent the enzyme from binding to DNA or creating the initial DSB. Instead, it stabilizes the "cleavage complex," a transient intermediate where Topo II is covalently bound to the 5' ends of the broken DNA strands.[10][11] By trapping the enzyme in this state, this compound prevents the re-ligation of the DNA break. When a replication fork collides with this stabilized cleavage complex, the transient DSB is converted into a permanent, lethal DNA lesion, triggering downstream cell death pathways.[10][12]
Cellular Signaling Pathways Activated by this compound
The DNA double-strand breaks induced by this compound are potent triggers of cellular stress responses, primarily activating the p53 tumor suppressor pathway. While specific studies on this compound are limited, the pathway activated by doxorubicin is well-characterized.
Upon detection of a DSB, sensor proteins (e.g., the MRN complex) recruit and activate protein kinases such as ATM (Ataxia-Telangiectasia Mutated). ATM then phosphorylates a number of downstream targets, most notably the tumor suppressor protein p53.[13] Phosphorylation stabilizes p53 by preventing its degradation by MDM2. Activated p53 translocates to the nucleus, where it functions as a transcription factor to induce the expression of genes that mediate either cell cycle arrest or apoptosis.[14][15]
-
Cell Cycle Arrest: p53 induces the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that halts the cell cycle, typically at the G1/S or G2/M checkpoint, to allow time for DNA repair.[16]
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 promotes apoptosis by inducing the expression of pro-apoptotic proteins from the BCL-2 family, such as PUMA and BAX.[12][16] These proteins disrupt the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.
Quantitative Data Presentation
Specific quantitative binding and cytotoxicity data for this compound are not widely available. The following tables summarize representative data for its parent compound, doxorubicin , to provide a quantitative context for its biological activity.
Table 1: DNA Binding Affinity of Doxorubicin
| Parameter | Value | Conditions | Method | Reference |
| Affinity Constant (Ka) | 0.13 - 0.16 x 106 M-1 | 37°C, 10% serum | Optical Method / Scatchard Plot | [17] |
| Binding Constant (Kb) | 3.2 x 104 L·mol-1 | Not specified | UV-Vis Spectroscopy | [11] |
| Binding Constant (Kb) | ~104 M-1 | Not specified | Electrochemical | [18] |
| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal·mol-1 | Not specified | Experimental | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.65 ± 0.25 | Not specified | [19] |
| A549 | Lung Carcinoma | 0.4 ± 0.09 | Not specified | [19] |
| HCT116 | Colon Carcinoma | Not specified | Not specified | [19] |
| U2OS (p53-wild type) | Osteosarcoma | 1.74 ± 0.22 | Not specified | [12] |
| MG-63 (p53-null) | Osteosarcoma | 9.0 ± 0.61 | Not specified | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, incubation time, assay method).
Experimental Protocols
The study of DNA intercalating agents like this compound involves a series of key in vitro experiments to characterize their binding, enzymatic inhibition, and cellular effects.
Workflow for Characterizing a DNA Intercalating Agent
Protocol 1: DNA Thermal Denaturation (Melting Temperature) Assay
This assay measures the increase in the DNA melting temperature (Tm), the temperature at which 50% of the DNA is denatured, in the presence of a DNA-binding agent. Intercalators stabilize the double helix, leading to a significant increase in Tm.[20]
-
Reagent Preparation:
-
Prepare a stock solution of high-quality calf thymus DNA (or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 1 mM EDTA, pH 7.0).
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Sample Preparation:
-
In quartz cuvettes suitable for a spectrophotometer with a temperature controller, mix the DNA solution with either buffer (control) or different concentrations of this compound.
-
Ensure the final concentration of the drug solvent (e.g., DMSO) is constant across all samples and is low enough (e.g., <1%) to not affect DNA stability.
-
Incubate samples at room temperature for a sufficient time to allow binding equilibrium to be reached.
-
-
Data Acquisition:
-
Place the cuvettes in the spectrophotometer's thermal controller.
-
Monitor the absorbance at 260 nm (A260) as the temperature is increased at a slow, constant rate (e.g., 0.5°C per minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot A260 versus temperature to generate melting curves.
-
The Tm for each sample is the temperature corresponding to the midpoint of the transition (hyperchromic shift). This is often calculated from the peak of the first derivative of the melting curve (dA260/dT).
-
Calculate the change in melting temperature (ΔTm = Tm,drug - Tm,control). A positive ΔTm indicates stabilization and is characteristic of intercalation.
-
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay assesses a compound's ability to inhibit the catalytic activity of Topo II. The enzyme's natural function is to unlink catenated (interlocked) DNA circles, such as those found in kinetoplast DNA (kDNA).[2][9]
-
Reagent Preparation:
-
Topo II Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA mini-circles.
-
Enzyme: Purified human Topoisomerase IIα or IIβ.
-
Test Compound: this compound diluted to various concentrations.
-
Stop Solution/Loading Dye: (e.g., 40% sucrose, 10 mM EDTA, 0.5 mg/mL bromophenol blue).
-
-
Reaction Setup (on ice):
-
For each reaction, combine the reaction buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or a control (e.g., etoposide (B1684455) as a positive control, DMSO as a vehicle control).
-
Initiate the reaction by adding the Topo II enzyme. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Perform gel electrophoresis to separate the reaction products.
-
-
Interpretation:
-
Negative Control (No Enzyme): kDNA remains as a high molecular weight network, staying in the well.
-
Positive Control (Enzyme, No Drug): Topo II decatenates the kDNA into individual mini-circles (supercoiled and relaxed), which migrate into the gel.
-
This compound-Treated: If this compound inhibits Topo II, the kDNA will not be decatenated and will remain in the well, similar to the negative control. The concentration at which inhibition occurs indicates the potency of the drug.
-
Protocol 3: MTT Cytotoxicity Assay for IC50 Determination
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][21]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) from logarithmic phase growth.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations. Include vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abstreated / Abscontrol) x 100.
-
Plot % Viability versus the logarithm of the drug concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Conclusion
This compound embodies the classic mechanism of an anthracycline anticancer agent, leveraging DNA intercalation to trap topoisomerase II, thereby generating lethal DNA double-strand breaks. This action robustly activates the p53-dependent DNA damage response pathway, leading to cell cycle arrest and apoptosis in tumor cells. The experimental protocols detailed herein provide a standard framework for the preclinical evaluation of such compounds. While this compound itself did not proceed to widespread clinical use, the principles of its interaction with DNA remain a cornerstone of cancer pharmacology and a critical area of study for the development of next-generation topoisomerase poisons with improved therapeutic indices.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. academic.oup.com [academic.oup.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journal.waocp.org [journal.waocp.org]
- 20. books.rsc.org [books.rsc.org]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Esorubicin Experimental Protocols for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esorubicin (also known as 4'-epidoxorubicin or Epirubicin) is an anthracycline antibiotic and a stereoisomer of doxorubicin (B1662922), widely used as a chemotherapeutic agent. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to breaks in the DNA strand, ultimately inducing cell cycle arrest and apoptosis.[1] This document provides detailed protocols for utilizing this compound in a cell culture setting, including methods for determining its cytotoxic effects, analyzing its impact on the cell cycle and apoptosis, and preparing necessary solutions. The following data and protocols are primarily based on studies conducted with Doxorubicin, a structurally and functionally similar compound, and are expected to be highly relevant for this compound.
Data Presentation
The cytotoxic effects of anthracyclines like this compound can vary significantly depending on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
Table 1: Reported IC50 Values for Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 24 | 0.13 - 2 |
| A549 | Non-small cell lung cancer | 48 | 0.6 |
| A549 | Non-small cell lung cancer | 72 | 0.23 |
| MCF-7 | Breast Cancer | Not Specified | 33.8 (µg/ml) |
| A431 | Skin Cancer | Not Specified | Not Specified |
| U87-MG | Glioblastoma | Not Specified | Not Specified |
| HCT116 | Colon Cancer | Not Specified | Higher than p53 reduced cell lines |
| NCI-H1299 | Non-small cell lung cancer | 48/72 | Significantly higher than other lines |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, serum concentration, and the assay method used.[2][3] Researchers should determine the IC50 for their specific cell line and conditions.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Accurate preparation of drug solutions is critical for reproducible results.[4]
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Protocol:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, for 5 mg of this compound hydrochloride (MW: 579.98 g/mol for Doxorubicin hydrochloride), dissolve in 862 µL of DMSO.[4]
-
Vortex thoroughly until the powder is completely dissolved. The solution will be a clear, orange-red color.[4]
-
Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[4]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Apply the this compound-containing medium to the cell cultures.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This compound can induce cell cycle arrest, which can be analyzed by staining the DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells using flow cytometry.[5][6]
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695), ice-cold
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis, or programmed cell death, is a common outcome of this compound treatment.[7] This can be detected using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that stains the DNA of cells with compromised membranes).
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells as described previously.
-
Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the primary signaling pathway affected by this compound.
Caption: Experimental workflow for this compound treatment and analysis in cell culture.
Caption: Simplified signaling pathway of this compound-induced cell death.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
Esorubicin in Preclinical Research: A Guide to Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Esorubicin (4'-deoxydoxorubicin) is an anthracycline antibiotic and a synthetic analog of doxorubicin (B1662922), developed with the aim of improving the therapeutic index of its parent compound. Preclinical studies in animal models are a cornerstone of evaluating the efficacy, toxicity, and pharmacokinetic profile of novel anticancer agents like this compound. This document provides a comprehensive overview of this compound dosage and administration in various animal models, based on available preclinical data. Due to the limited public availability of extensive this compound-specific preclinical data, information from studies on the closely related and well-characterized anthracycline, doxorubicin, is also included for reference and guidance.
Data Presentation: this compound and Doxorubicin Dosage in Animal Models
The following tables summarize reported dosages of this compound and doxorubicin in common animal models used in cancer research. It is crucial to note that this compound has been reported to be 1.5 to 3 times more toxic and potent than doxorubicin in mice.[1] Therefore, when designing new studies, it is advisable to initiate dose-finding experiments for this compound at lower ranges than those established for doxorubicin.
Table 1: this compound Dosage in Mouse Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference(s) |
| Chemically-induced Colon Tumors | CF1 | Intravenous (IV) | 2.7 mg/kg | Four weekly injections | [2] |
| Chemically-induced Colon Tumors | CF1 | Intravenous (IV) | 5 mg/kg | Six weekly injections | [2] |
| Chemically-induced Colon Tumors (in combination with 5-FU) | CF1 | Intravenous (IV) | 3.3 mg/kg | Not specified | [2] |
| General Antitumor Activity Screening | Not specified | Intravenous (IV) | Not specified | Weekly treatment was found to be the best schedule | [1] |
Table 2: Doxorubicin Dosage in Mouse Models (for reference)
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule |
| Lymphoma | C57BL/6N | Intraperitoneal (IP) | 4 mg/kg/week | For 3 weeks |
| Breast Cancer Xenograft | Not specified | Intratumoral | 1 mg/kg or 4 mg/kg | Every 5 days for 4 cycles |
| Various Human Tumor Xenografts | BALB/c nude | Intravenous (IV) | 6 and 10 mg/kg/injection | Weekly for 3 weeks |
Table 3: Doxorubicin Dosage in Rat Models (for reference)
| Cancer Model | Rat Strain | Administration Route | Dosage | Dosing Schedule |
| Acute Myeloid Leukemia | LBN | Intravenous (IV) | 7.5 mg/kg | Single dose |
| Doxorubicin-induced cardiotoxicity model | Wistar | Intraperitoneal (IP) | 2 mg/kg/week, 4 mg/kg/week, or 5 mg/kg/week | For 4 weeks |
| Body weight impact study | Wistar albino | Not specified | Single low-dose (3 mg/kg), single high-dose (12 mg/kg), or cumulative-dose (3 mg/kg every 24 hours for 4 days) | Not applicable |
Table 4: Doxorubicin Dosage in Canine Models (for reference)
| Cancer Model | Breed | Administration Route | Dosage | Dosing Schedule |
| Multicentric Lymphoma | Various | Intravenous (IV) | 30 mg/m² or 1.0 mg/kg for dogs <15 kg | Alternating with Rabacfosadine every 3 weeks |
| B-cell Lymphoma | Various | Intravenous (IV) | Not specified, median of 4.5 doses administered | Intermittent |
| Lymphoma | Various | Not specified | Starting dose of 30 mg/m² with potential for escalation to 35 mg/m² or 1.4 mg/kg | Part of a CHOP protocol |
Experimental Protocols
General Protocol for this compound Administration in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model. It is imperative to conduct a dose-finding (dose escalation) study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain and tumor model before initiating efficacy studies.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or phosphate-buffered saline (PBS))
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Sterile syringes and needles (27-30 gauge)
-
Animal restrainer
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under appropriate sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile medium (e.g., PBS or Matrigel) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Randomization:
-
Once tumors reach the desired average volume, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound hydrochloride in a sterile vehicle. Protect the solution from light.
-
Further dilute the stock solution to the desired final concentration for injection. The final injection volume for mice is typically 100-200 µL.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection) according to the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Monitor animal health daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and assessment of metastasis.
-
Euthanize animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of anthracyclines like this compound involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Other proposed mechanisms include the generation of reactive oxygen species (ROS).
Signaling Pathway of Anthracycline-Induced Apoptosis
Caption: General signaling pathway of anthracycline-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumoral activity of 4'-deoxydoxorubicin compared to doxorubicin and 5-fluorouracil on methylazoxymethanol acetate-induced colon tumors in CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Esorubicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Esorubicin (4'-deoxydoxorubicin) and its derivatives. This compound is a synthetic analog of the widely used anticancer drug doxorubicin (B1662922), exhibiting a modified sugar moiety that influences its pharmacological properties. The methodologies outlined below are based on established chemical transformations in anthracycline chemistry.
Introduction
This compound is an anthracycline antibiotic that intercalates into DNA and inhibits the enzyme topoisomerase II, leading to the inhibition of DNA replication and protein synthesis in cancer cells.[1] It is a synthetic derivative of doxorubicin and has been investigated for its potential antineoplastic activity.[1] The synthesis of this compound and its derivatives is a key area of research aimed at developing analogs with improved efficacy, reduced cardiotoxicity, and the ability to overcome drug resistance.
The primary synthetic strategy for obtaining this compound involves the chemical modification of the more readily available anthracyclines, doxorubicin or daunorubicin (B1662515). A key transformation is the deoxygenation of the 4'-hydroxyl group of the daunosamine (B1196630) sugar moiety.
Synthetic Pathways
The synthesis of this compound typically proceeds through a multi-step pathway starting from a protected derivative of daunorubicin. The general approach involves the activation of the 4'-hydroxyl group, followed by its removal. A common strategy is the conversion of the hydroxyl group into a good leaving group, such as a sulfonate ester, followed by reductive cleavage. An alternative approach involves the conversion to a halide and subsequent reductive dehalogenation.
Below is a generalized synthetic scheme for the preparation of this compound from a protected daunorubicin derivative.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound, based on a patented process.[2]
Protocol 1: Synthesis of 4'-Deoxy-N-trifluoroacetyl-daunorubicin (Compound VI)
This protocol describes the synthesis of a key intermediate, 4'-deoxy-N-trifluoroacetyl-daunorubicin, starting from 4'-epi-N-trifluoroacetyldaunorubicin.
Materials:
-
4'-epi-N-trifluoroacetyldaunorubicin (III)
-
Anhydrous methylene (B1212753) dichloride
-
Anhydrous pyridine
-
Trifluoromethylsulphonic anhydride (B1165640)
-
Sodium iodide
-
Anhydrous acetone (B3395972)
-
Tributyltin hydride
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Silica (B1680970) gel for chromatography
-
Petroleum ether
Procedure:
-
Preparation of 4'-O-trifluoromethanesulfonyl-4'-epi-N-trifluoroacetyl-daunorubicin (IV):
-
Dissolve 26 g of 4'-epi-N-trifluoroacetyldaunorubicin (III) in 650 ml of anhydrous methylene dichloride and 32 ml of anhydrous pyridine.
-
Cool the solution to 0° C.
-
Over a period of 20 minutes, add a solution of 11 ml of trifluoromethylsulphonic anhydride in 140 ml of anhydrous methylene dichloride, with stirring.
-
After 30 minutes, wash the reaction mixture successively with a cold 5% aqueous solution of sodium bicarbonate, water, a cold 1 N aqueous solution of hydrochloric acid, and finally with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under vacuum.
-
The crude product (IV) can be used in the next step without further purification.
-
-
Preparation of 4'-deoxy-4'-iodo-N-trifluoroacetyl-daunorubicin (V):
-
Dissolve the crude triflate (IV) in 1 liter of anhydrous acetone.
-
Add 58 g of sodium iodide and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and evaporate the solvent under vacuum.
-
Dissolve the residue in methylene dichloride and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.
-
The crude iodo-derivative (V) is obtained as a red-violet solid.
-
-
Preparation of 4'-deoxy-N-trifluoroacetyl-daunorubicin (VI):
-
Dissolve the crude iodo-derivative (V) in 1.4 liters of anhydrous toluene.
-
Add 40 ml of tributyltin hydride and 0.5 g of azobisisobutyronitrile (AIBN).
-
Heat the mixture at 70° C. for 1 hour.
-
Cool the reaction mixture and evaporate the solvent under vacuum.
-
Purify the residue by chromatography on a silica gel column using a mixture of methylene dichloride and acetone (98:2) as the eluent.
-
The fractions containing the desired product are combined and evaporated to dryness.
-
Triturate the residue with petroleum ether.
-
Collect the precipitate by filtration, wash with petroleum ether, and dry under vacuum to yield 4.55 g of 4'-deoxy-N-trifluoroacetyl-daunorubicin (VI).
-
Protocol 2: Conversion of 4'-Deoxy-daunorubicin to this compound
This protocol describes the final steps to convert 4'-deoxy-daunorubicin to this compound, involving deprotection, bromination, and hydrolysis.
Materials:
-
4'-Deoxy-N-trifluoroacetyl-daunorubicin (VI)
-
Acetone
-
0.1 N aqueous sodium hydroxide (B78521)
-
0.1 N aqueous hydrochloric acid
-
Bromine
-
Dioxane
-
Sodium formate
Procedure:
-
Deprotection of the Amino Group:
-
Dissolve the 4.55 g of 4'-deoxy-N-trifluoroacetyl-daunorubicin (VI) in 300 ml of acetone.
-
Treat the solution with 300 ml of a 0.1 N aqueous solution of sodium hydroxide at 10° C for 3 hours.
-
Adjust the pH of the solution to 4.5 with 0.1 N aqueous hydrochloric acid.
-
Extract the aglycones with chloroform.
-
Adjust the aqueous solution to pH 8.6 and extract repeatedly with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain 4'-deoxy-daunorubicin.
-
-
Bromination and Hydrolysis to this compound:
-
The conversion of the 14-methyl ketone of 4'-deoxy-daunorubicin to the 14-hydroxyacetyl group of this compound can be achieved by methods analogous to the conversion of daunorubicin to doxorubicin.
-
A general procedure involves the bromination of the C-14 position followed by hydrolysis.
-
Dissolve 4'-deoxy-daunorubicin in a mixture of methanol and dioxane.
-
Add a solution of bromine in a suitable solvent.
-
After the reaction is complete, the resulting 14-bromo derivative is hydrolyzed using a mild base, such as sodium formate, in an aqueous acetone solution to yield this compound.
-
Quantitative Data
The following table summarizes the reported yield for a key intermediate in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Reductive deiodination of iodo-derivative (V) | 4'-deoxy-4'-iodo-N-trifluoroacetyl-daunorubicin | 4'-deoxy-N-trifluoroacetyl-daunorubicin | 75 | [2] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of an this compound derivative.
Signaling Pathway Inhibition
This compound, like other anthracyclines, exerts its cytotoxic effects by interfering with fundamental cellular processes, primarily DNA replication and transcription. The primary molecular target is Topoisomerase II.
Conclusion
The synthesis of this compound and its derivatives remains an important area of medicinal chemistry. The protocols and data presented here provide a foundation for researchers to develop novel anthracycline analogs with potentially improved therapeutic profiles. Careful execution of these multi-step syntheses and thorough characterization of the products are crucial for advancing the development of new anticancer agents.
References
Esorubicin in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of esorubicin, a synthetic derivative of doxorubicin (B1662922), in combination with other chemotherapeutic agents. While clinical data specifically for this compound combinations is limited, this document draws upon the extensive research on its parent compound, doxorubicin, and its close analog, epirubicin (B1671505), to provide relevant protocols and efficacy data. This compound intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and protein synthesis.[1][2] It is noted to have potentially less cardiotoxicity than doxorubicin but may cause more severe myelosuppression.[1][2]
I. Combination Chemotherapy Regimens: Efficacy and Toxicity
The following tables summarize quantitative data from clinical trials involving doxorubicin or epirubicin in combination with other key chemotherapeutic agents. This data provides a foundational understanding of the potential efficacy and toxicity profiles of similar this compound-based regimens.
A. Anthracycline, Cyclophosphamide (B585), and 5-Fluorouracil (B62378) (AC/EC + 5-FU) Based Regimens
This combination is a cornerstone in the treatment of various cancers, particularly breast cancer.
| Regimen | Cancer Type | Number of Patients | Response Rate (CR+PR) | Key Toxicities (Grade 3/4) | Reference |
| FAC (Fluorouracil, Doxorubicin, Cyclophosphamide) | Advanced Breast Cancer | 113 (evaluable for response) | 52% | Neutropenia, Nausea/Vomiting, Alopecia | [3] |
| FEC (Fluorouracil, Epirubicin, Cyclophosphamide) | Advanced Breast Cancer | 117 (evaluable for response) | 50.4% | Less Neutropenia, Nausea/Vomiting, and Alopecia compared to FAC | [3] |
| CEF (Cyclophosphamide, Epirubicin, 5-Fluorouracil) | Node-Positive Breast Cancer | N/A | Adjuvant Setting | Anemia, Fatigue, Trabecular bone loss, Marrow adiposity (in rats) | [4][5] |
| Paclitaxel + Epirubicin + Cyclophosphamide | Metastatic Breast Cancer | 35 (evaluable) | 59% (6% CR, 53% PR) | Febrile Neutropenia, Grade 4 Neutropenia | [6] |
CR: Complete Response, PR: Partial Response
B. Anthracycline and Platinum Compound (Cisplatin) Combinations
The combination of an anthracycline with a platinum-based drug like cisplatin (B142131) is frequently used for various solid tumors.
| Regimen | Cancer Type | Number of Patients | Response Rate (CR+PR) | Key Toxicities (Grade 3/4) | Reference |
| Epirubicin + Cisplatin | Advanced Soft Tissue Sarcoma | 35 | 57.1% (20% CR, 37.1% PR) | Hemoglobin, Leukocytes, Platelets | [7] |
| Epirubicin + Cisplatin | Ovarian Carcinoma | 67 | Stage III: 63.6%, Stage IV: 50% | Anemia (47.8%), Leukopenia (43.3%), Thrombocytopenia (4.5%) (all grades) | [8] |
| Doxorubicin + Cisplatin + 5-FU | Metastatic Esophageal Squamous Cell Carcinoma | 41 | 43.9% (1 CR, 17 PR) | Neutropenia, Fatigue, Anorexia, Mucositis, Diarrhea | [9] |
| Paclitaxel + Cisplatin + Epirubicin | Advanced Ovarian Carcinoma | 28 (measurable disease) | 86% (19 CR, 5 PR) | Neutropenia, Neuropathy (Grade 2+) | [10] |
| CEF (Cisplatin, Epirubicin, 5-Fluorouracil) | Recurrent Salivary Gland Carcinoma | 9 | 44.4% (11.1% CR, 33.3% PR) | Nausea/Vomiting, Alopecia (Myelosuppression less frequent) | [11] |
C. Anthracycline and Methotrexate (B535133) Combinations
This combination has been explored in sarcomas and other cancers.
| Regimen | Cancer Type | Number of Patients | Response Rate (Objective Response) | Key Toxicities | Reference |
| Doxorubicin + Methotrexate (weekly) | Sarcomas | 39 (higher dose) | 28% | Stomatitis (30% of all patients) | [12][13] |
| Doxorubicin + Methotrexate (weekly) | Sarcomas | 16 (lower dose) | 12% | Stomatitis (30% of all patients) | [12][13] |
| HDMTX + Doxorubicin | Nonmetastatic Osteosarcoma | 46 | Adjuvant Setting | Not specified in abstract | [14] |
HDMTX: High-Dose Methotrexate
II. Experimental Protocols
The following are generalized protocols derived from the cited clinical trials. Note: These are for informational purposes only and must be adapted and optimized for specific experimental designs, adhering to all institutional and regulatory guidelines.
A. In Vitro Cytotoxicity Assay
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, TE-671 for rhabdomyosarcoma) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., cisplatin, cyclophosphamide) in a suitable solvent (e.g., DMSO, water).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at various ratios. Include a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, SRB, or a clonogenic assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination. Use methodologies like the Combination Index (CI) method of Chou-Talalay to determine the nature of the interaction (synergism: CI < 1, additive: CI = 1, antagonism: CI > 1).[15]
B. In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapeutic agent in a preclinical animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Groups: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage, based on literature and preliminary studies. Administration can be intravenous, intraperitoneal, or oral.
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the findings.
III. Signaling Pathways and Experimental Workflows
A. Mechanism of Action and Potential for Synergy
This compound, like other anthracyclines, primarily exerts its cytotoxic effects through the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[2][16] Combination with other agents that have different mechanisms of action can lead to synergistic effects. For example, alkylating agents like cyclophosphamide create DNA adducts, while platinum-based drugs like cisplatin form DNA crosslinks. These complementary mechanisms can enhance tumor cell killing.
Caption: Mechanism of action of this compound.
B. Experimental Workflow for Combination Drug Screening
The following diagram illustrates a typical workflow for screening the efficacy of this compound in combination with other chemotherapeutic agents.
Caption: Workflow for combination drug screening.
C. Potential Mechanisms of Drug Resistance
Resistance to anthracyclines can develop through various mechanisms, which may be overcome by combination therapies. Understanding these mechanisms is crucial for designing effective treatment strategies.
Caption: Mechanisms of anthracycline resistance.
References
- 1. This compound | C27H29NO10 | CID 152036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A prospective randomized phase III trial comparing combination chemotherapy with cyclophosphamide, fluorouracil, and either doxorubicin or epirubicin. French Epirubicin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose escalation trial of adjuvant cyclophosphamide and epirubicin in combination with 5-fluorouracil using G-CSF support for premenopausal women with breast cancer involving four or more positive nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy with cyclophosphamide, epirubicin and 5-fluorouracil causes trabecular bone loss, bone marrow cell depletion and marrow adiposity in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel, epirubicin and cyclophosphamide combination in first-line treatment of metastatic breast cancer: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose epirubicin-cisplatin chemotherapy for advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy with epirubicin and cisplatin in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin, cisplatin, and fluorouracil combination therapy for metastatic esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel, cisplatin, and epirubicin first-line chemotherapy in stage III and IV ovarian carcinoma: long-term results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin, epirubicin and 5-fluorouracil combination chemotherapy for recurrent carcinoma of the salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin and methotrexate on a weekly schedule in patients with sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Weekly high-dose methotrexate and doxorubicin for osteosarcoma: the Dana-Farber Cancer Institute/the Children's Hospital--study III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Esorubicin-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of esorubicin-resistant cancer cell lines. The protocols outlined below are based on established methods for inducing resistance to anthracycline chemotherapeutics, such as the closely related compounds doxorubicin (B1662922) and epirubicin. Researchers should adapt and optimize these protocols for their specific cell lines and experimental goals when working with this compound.
Introduction
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. This compound, an anthracycline antibiotic, is a potent topoisomerase II inhibitor used in the treatment of various cancers. However, prolonged exposure can lead to the development of resistance, diminishing its therapeutic efficacy. The generation of this compound-resistant cell lines in vitro is a critical tool for studying the molecular mechanisms of resistance, identifying new therapeutic targets, and screening for novel compounds that can overcome or reverse the resistant phenotype.
This document provides detailed protocols for the stepwise generation of this compound-resistant cell lines, methods for their characterization, and an overview of the key signaling pathways frequently implicated in anthracycline resistance.
Data Presentation: Characterization of Resistant Cell Lines
Upon successful development of an this compound-resistant cell line, it is crucial to quantify the level of resistance and characterize the phenotypic changes. The following tables provide a template for presenting such data.
Table 1: Comparative IC50 Values for Parental and this compound-Resistant Cell Lines. This table should be used to present the half-maximal inhibitory concentration (IC50) of this compound and other chemotherapeutic agents against the parental (sensitive) and the newly developed resistant cell lines. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
| Cell Line | This compound IC50 (nM) | Resistance Factor (RF) | Doxorubicin IC50 (nM) | Paclitaxel IC50 (nM) |
| Parental (e.g., MCF-7) | [Enter Value] | 1.0 | [Enter Value] | [Enter Value] |
| Resistant (e.g., MCF-7/EsR) | [Enter Value] | [Calculate Value] | [Enter Value] | [Enter Value] |
| Parental (e.g., A549) | [Enter Value] | 1.0 | [Enter Value] | [Enter Value] |
| Resistant (e.g., A549/EsR) | [Enter Value] | [Calculate Value] | [Enter Value] | [Enter Value] |
Table 2: Expression Levels of Key Proteins in Parental and this compound-Resistant Cell Lines. This table is for presenting quantitative data on the expression of proteins associated with drug resistance, such as ATP-binding cassette (ABC) transporters. Data can be obtained from methods like quantitative Western blotting or flow cytometry.
| Cell Line | P-glycoprotein (ABCB1) Expression (Relative Fold Change) | MRP1 (ABCC1) Expression (Relative Fold Change) | BCRP (ABCG2) Expression (Relative Fold Change) |
| Parental (e.g., MCF-7) | 1.0 | 1.0 | 1.0 |
| Resistant (e.g., MCF-7/EsR) | [Enter Value] | [Enter Value] | [Enter Value] |
| Parental (e.g., A549) | 1.0 | 1.0 | 1.0 |
| Resistant (e.g., A549/EsR) | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
Protocol for the Development of this compound-Resistant Cell Lines
This protocol describes a stepwise method for generating this compound-resistant cell lines by continuous exposure to gradually increasing concentrations of the drug.[1][2]
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride (prepare a sterile stock solution in DMSO or water)
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Cryovials and cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value of the parental cell line.
-
-
Initial Exposure to this compound:
-
Seed the parental cells in a T25 flask at a low density.
-
Begin continuous exposure with a low concentration of this compound (e.g., one-tenth to one-fifth of the IC50).
-
Culture the cells until they reach 70-80% confluency. Initially, a significant amount of cell death is expected.
-
-
Stepwise Increase in this compound Concentration:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration, subculture them into a new flask with a slightly increased concentration of this compound (e.g., 1.5 to 2-fold increase).[2]
-
Repeat this process of gradual dose escalation. The rate of increase should be adjusted based on the cellular response; if significant cell death occurs, maintain the current concentration for a longer period or reduce the fold increase.
-
At each stage of increased resistance, cryopreserve a batch of cells for backup.
-
-
Monitoring and Establishment of the Resistant Line:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
A resistant cell line is generally considered established when the IC50 value is significantly higher than that of the parental line (e.g., >10-fold) and remains stable over several passages in the presence of the maintenance concentration of this compound.[2]
-
-
Clonal Selection (Optional but Recommended):
-
To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or cell sorting.
-
Expand the individual clones and screen for the highest and most stable resistance.
-
Protocol for Cell Viability (MTT) Assay
This protocol is for determining the IC50 values of this compound in parental and resistant cell lines.
Materials:
-
96-well cell culture plates
-
Parental and resistant cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Developing Resistant Cell Lines
The following diagram illustrates the stepwise process for generating and validating this compound-resistant cell lines.
References
- 1. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiodarone-induced enhancement of doxorubicin and 4'-deoxydoxorubicin cytotoxicity to rat colon cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Esorubicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Esorubicin (also known as 4'-deoxydoxorubicin), a synthetic anthracycline antineoplastic agent. The protocol is designed for the determination of this compound in bulk drug substance and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible assay.
Introduction
This compound is a synthetic derivative of doxorubicin, an anthracycline antibiotic, and has been investigated for its potential antineoplastic activity.[1] Like other anthracyclines, this compound is believed to exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, which in turn disrupts DNA replication and RNA and protein synthesis.[1] Accurate and precise analytical methods are crucial for the quality control of this compound during drug development and for its quantitative analysis in various experimental settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water are required.
-
Reagents: Phosphoric acid or other suitable acidic modifier for pH adjustment of the mobile phase.
-
This compound Reference Standard: A well-characterized reference standard of this compound is necessary for calibration.
-
Sample Preparation: Volumetric flasks, pipettes, and appropriate solvents for sample and standard preparation.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (v/v) |
| (Gradient or Isocratic, to be optimized) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the desired composition of the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1% and degas the solution before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Dilute the sample solution as necessary to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained with a validated HPLC method for this compound. The values presented are indicative and may vary depending on the specific experimental conditions.
| Parameter | Typical Value/Range |
| Retention Time | 5 - 10 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to exclusively assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway and Experimental Workflow
Experimental Workflow for HPLC Analysis of this compound
Caption: Experimental workflow for the HPLC analysis of this compound.
Simplified Signaling Pathway of Anthracycline Action
Caption: Simplified signaling pathway of this compound's cytotoxic action.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. Proper method validation is essential to ensure the quality and reliability of the analytical data. This protocol serves as a valuable resource for researchers and professionals involved in the development and analysis of this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of Esorubicin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esorubicin, also known as 4'-deoxydoxorubicin, is a synthetic anthracycline antibiotic with potent antineoplastic activity.[1][2] Like other anthracyclines, its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and RNA synthesis, ultimately leading to cell death.[2] The clinical efficacy and toxicity profile of this compound are closely linked to its metabolism. The primary metabolite identified in humans is 4'-deoxydoxorubicinol.[1][3]
Accurate and sensitive analytical methods are crucial for quantifying this compound and its metabolites in biological matrices. This data is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's metabolic fate. These application notes provide detailed protocols for the spectroscopic analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as Nuclear Magnetic Resonance (NMR) for structural characterization.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Application Note: HPLC coupled with fluorescence detection is a robust and widely used method for the quantification of anthracyclines like this compound in biological fluids such as plasma and urine.[1][4][5] The intrinsic fluorescence of the anthracycline ring system allows for highly sensitive and selective detection. This method is suitable for pharmacokinetic studies where concentrations in the microgram to nanogram per liter range are expected.[4]
Experimental Protocol: Quantification in Human Plasma
This protocol is adapted from established methods for similar anthracyclines.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1.0 mL of plasma sample, add a suitable internal standard (e.g., doxorubicin (B1662922) or daunorubicin).
- Add 6.0 mL of a chloroform:2-propanol (6:1, v/v) extraction solvent mixture.[4]
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the lower organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[4]
- Reconstitute the dried residue in 200 µL of the mobile phase.
- Vortex for 1 minute and inject a 50 µL aliquot into the HPLC system.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., Nucleosil 100 S C18, 150 x 4.6 mm, 5 µm particle size).[4]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 24.4% CH3CN and 75.6% 10 mM KH2PO4, pH adjusted to 4.3).[5]
- Flow Rate: 1.0 - 1.5 mL/min.[5][6]
- Column Temperature: Ambient or controlled at 30°C.
- Injection Volume: 50 µL.
3. Fluorescence Detection:
Quantitative Data Summary (Based on analogous compounds)
The following table summarizes typical performance characteristics for the HPLC-fluorescence analysis of anthracyclines in biological samples.
| Parameter | Epirubicin (B1671505) | Epirubicinol (B136383) | Doxorubicin |
| Matrix | Saliva & Plasma | Saliva & Plasma | Plasma & Urine |
| Linearity Range | 5 - 1000 µg/L | 2 - 400 µg/L | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 µg/L | 2 µg/L | 1 ng/mL |
| Recovery (Plasma) | ~69.0% | ~77.3% | >85% (via SPE) |
| Within-day Precision (CV%) | < 10% | < 10% | < 7.38% |
| Between-day Precision (CV%) | < 10% | < 10% | < 9.30% |
| Reference | [4] | [4] | [7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers superior sensitivity and specificity compared to HPLC with conventional detectors.[6] It is the preferred method for bioanalysis requiring very low detection limits, especially for studies involving tissue samples or low dosage regimens.[8][9] The use of Multiple Reaction Monitoring (MRM) allows for the precise quantification of the parent drug and its metabolites, even in complex biological matrices, by monitoring specific precursor-to-product ion transitions.[10][11]
Experimental Protocol: Quantification in Plasma and Tissues
This protocol is based on established LC-MS/MS methods for doxorubicin, which is structurally very similar to this compound.[8][12][13]
1. Sample Preparation (Protein Precipitation):
- For plasma samples (50 µL), add 50 µL of an internal standard solution (e.g., Daunorubicin, 200 ng/mL).[14]
- Add 225 µL of ice-cold acetonitrile to precipitate proteins.[14]
- Vortex for 2 minutes.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.[12]
- Transfer the supernatant to a clean tube.
- Filter the supernatant through a 0.22 µm membrane filter before analysis.[14]
- Inject a 5-10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC System: An ultra-high performance liquid chromatography (UHPLC/UPLC) system is recommended for better resolution and speed.[11][14]
- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[11]
- Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[11]
- Flow Rate: 0.2 - 0.4 mL/min.[11][12]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.[11]
- MRM Transitions: The following transitions for doxorubicin and its metabolite are provided as a close proxy for this compound. Specific transitions for this compound (C27H29NO10, MW: 527.5 g/mol ) and 4'-deoxydoxorubicinol should be optimized empirically.
- Doxorubicin: m/z 544.2 → 397.1[10][15]
- Doxorubicinol: m/z 546.2 → 398.9[11]
- Daunorubicin (IS): m/z 528.3 → 321.1[14]
Quantitative Data Summary (Based on analogous compounds)
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of anthracyclines.
| Parameter | Doxorubicin | Doxorubicinol |
| Matrix | Mouse Plasma, Tissues | Mouse Plasma, Tissues |
| Linearity Range (Plasma) | 5 - 250 ng/mL | 1.25 - 25 ng/mL |
| LLOQ (Plasma) | 0.5 - 5 ng/mL | 1.25 ng/mL |
| Intra-day Precision (CV%) | < 10.3% | < 5% |
| Inter-day Precision (CV%) | < 15.4% | < 5% |
| Accuracy (%RE) | ± 14.8% | 95.08 - 104.69% |
| Reference | [14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its metabolites.[16] While LC-MS/MS can identify compounds based on mass-to-charge ratio, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule, enabling unambiguous structure confirmation.[16][17] It is particularly valuable for identifying unknown metabolites.
General Protocol for Structural Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound (this compound or a metabolite) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).
- A concentration of 10-20 mM is typically appropriate.[16]
- Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).[16]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.[16]
- ¹H NMR:
- Experiment: Standard single-pulse experiment.
- Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.[16]
- ¹³C NMR:
- Experiment: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
- 2D NMR: For complete structural assignment, conduct 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualizations: Workflows and Pathways
Metabolic Pathway of this compound
This compound is metabolized in the body primarily through the reduction of its C-13 keto group by aldo-keto reductases, forming the main metabolite, 4'-deoxydoxorubicinol.[3]
Caption: Metabolic conversion of this compound.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects by physically inserting itself between DNA base pairs and inhibiting the enzyme topoisomerase II, which is critical for DNA replication and repair.
Caption: this compound's mechanism of action.
General Bioanalytical Workflow
The process of analyzing this compound in biological samples follows a standardized workflow from sample collection to final data interpretation.
Caption: Workflow for this compound bioanalysis.
References
- 1. Human pharmacokinetics of this compound (4'-deoxydoxorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H29NO10 | CID 152036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, this compound and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Optimization of LC method for the quantification of doxorubicin in plasma and urine samples in view of pharmacokinetic, biomedical and drug monitoring therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. ekjcp.org [ekjcp.org]
- 13. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
Esorubicin: Induction of Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esorubicin (4'-deoxydoxorubicin) is an anthracycline antibiotic and a derivative of doxorubicin (B1662922), a widely used chemotherapeutic agent. Like its parent compound, this compound exerts its cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. Understanding the molecular mechanisms by which this compound triggers apoptosis is crucial for its effective application in cancer therapy and for the development of novel combination strategies. These application notes provide an overview of the signaling pathways involved in this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting. The information presented is largely based on the extensive research conducted on doxorubicin, given the structural and functional similarities between the two compounds.
Mechanisms of this compound-Induced Apoptosis
This compound, akin to doxorubicin, induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of these pathways converges on the activation of caspases, a family of proteases that execute the apoptotic program.
Key Signaling Pathways:
-
p53-Dependent Pathway: In cancer cells with functional p53, this compound-induced DNA damage can lead to the stabilization and activation of the p53 tumor suppressor protein.[1][2] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4]
-
Intrinsic (Mitochondrial) Pathway: This pathway is a central mechanism for this compound-induced apoptosis.[5][6] this compound can directly or indirectly cause MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5][7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[5][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9][10] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in regulating this pathway.[8][11] this compound has been shown to upregulate Bax and downregulate Bcl-2.[10][11]
-
Extrinsic (Death Receptor) Pathway: this compound can also activate the extrinsic pathway by upregulating the expression of death receptors, such as Fas, and their ligands (FasL).[5][6] Binding of FasL to Fas recruits the adaptor protein FADD, which in turn recruits and activates pro-caspase-8.[5] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[5]
-
Other Involved Pathways:
-
TGF-β Signaling: In some contexts, such as osteosarcoma, the p53-dependent apoptosis induced by doxorubicin requires an intact TGF-β/Smad signaling pathway.[3][4]
-
Notch Signaling: The Notch signaling pathway has also been implicated in doxorubicin-driven apoptosis, where it can regulate the expression of downstream targets like HES1, which in turn influences the apoptotic response.[12]
-
Reactive Oxygen Species (ROS): The generation of ROS is a known side effect of anthracyclines and can contribute to the induction of apoptosis.[1][2]
-
Data Presentation
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin, the parent compound of this compound, in different human cancer cell lines. These values provide an indication of the concentration range at which this compound is expected to exhibit cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | MTT |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | MTT |
| M21 | Skin Melanoma | 2.77 ± 0.20 | 24 | MTT |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | 24 | MTT |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 | MTT |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | MTT |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 24 | MTT |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 | MTT |
| VMCUB-1 | Bladder Cancer | > 20 | 24 | MTT |
| A549 | Lung Cancer | > 20 | 24 | MTT |
Data compiled from a study by Thong-ASA et al. (2024).[13] Note that IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with an appropriate concentration of this compound for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[8][18][19]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-PARP, anti-cleaved PARP, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Caption: General workflow for Western blot analysis.
References
- 1. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. [PDF] P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells. | Semantic Scholar [semanticscholar.org]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 12. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Esorubicin in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Esorubicin, an anthracycline chemotherapeutic agent, in three-dimensional (3D) spheroid culture models. Given the limited specific data on this compound in 3D cultures, this document leverages established protocols and findings from its close analog, Doxorubicin (B1662922), to provide a robust framework for research. 3D spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, better mimicking the tumor microenvironment and providing more predictive data for in vivo efficacy.[1][2][3][4]
Introduction to this compound and 3D Spheroid Models
This compound is an anthracycline antibiotic and a derivative of doxorubicin. Like other anthracyclines, its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Three-dimensional (3D) cell culture systems, particularly spheroid models, have emerged as crucial tools in cancer research and drug discovery.[1][2] Spheroids are self-assembled spherical aggregates of cells that recapitulate many key features of in vivo solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, and the establishment of nutrient, oxygen, and drug gradients.[3][4] These characteristics often result in a different and more clinically relevant drug response compared to 2D monolayer cultures.[3][4][5][6]
Advantages of Using 3D Spheroid Cultures for this compound Testing:
-
Physiological Relevance: Spheroids mimic the 3D architecture and microenvironment of tumors.[1][3][4]
-
Predictive Power: Drug efficacy data from 3D models often correlates better with in vivo outcomes.[3][4][5]
-
Resistance Modeling: The layered structure of spheroids can model the drug penetration barriers and resistance seen in solid tumors.[3][7]
-
High-Throughput Screening: Modern techniques allow for the formation of uniform spheroids in multi-well plates, making them suitable for high-throughput screening (HTS).[2][8]
Data Presentation: Efficacy of Anthracyclines in 3D Spheroid Models
The following tables summarize quantitative data on the effects of Doxorubicin, a close analog of this compound, on various cancer cell line spheroids. This data can serve as a baseline for designing experiments with this compound. It is consistently observed that higher IC50 values are obtained in 3D cultures compared to 2D cultures, highlighting the increased resistance of cells in a more tissue-like environment.[3][4][5][6]
Table 1: Comparative IC50 Values of Doxorubicin in 2D vs. 3D Spheroid Cultures
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid Culture IC50 (µM) | Fold Increase in Resistance (3D vs. 2D) | Reference |
| HCT116 (Colon) | ~0.1 | ~0.4 | 4 | [9] |
| A549 (Lung) | Not Reported | >100 (Day 1) | Not Applicable | [3] |
| HeLa (Cervical) | Not Reported | >100 (Day 1) | Not Applicable | [3] |
| U2OS (Osteosarcoma) | Not Reported | >100 (Day 1) | Not Applicable | [3] |
| SH-SY5Y (Neuroblastoma) | Not Reported | ~20-40 (Day 1) | Not Applicable | [3] |
| MG63 (Osteosarcoma) | 0.09 ± 0.02 | 0.23 ± 0.03 | 2.56 | [10] |
| Saos-2 (Osteosarcoma) | 0.12 ± 0.01 | 0.35 ± 0.05 | 2.92 | [10] |
Table 2: Effect of Doxorubicin on Spheroid Size
| Cell Line | Doxorubicin Concentration (µM) | Observation Period (days) | % Reduction in Spheroid Diameter | Reference |
| A549 | 20 | 5 | Significant Reduction | [3] |
| HeLa | 20 | 5 | Significant Reduction | [3] |
| U2OS | 20 | 5 | Significant Reduction | [3] |
| 293T | 20 | 5 | Significant Reduction | [3] |
Experimental Protocols
Protocol 1: Formation of 3D Spheroids using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) round-bottom plates, a reliable and scalable method.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Culture: Culture the chosen cell line in standard T-75 flasks to 70-80% confluency.[11]
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.[12]
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.[12]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
-
Cell Seeding:
-
Spheroid Formation:
-
Spheroid Maintenance:
-
Monitor spheroid formation and morphology daily using an inverted microscope.
-
For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50% of the medium from the top of the well and replacing it with fresh, pre-warmed medium.[13]
-
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating the formed spheroids with this compound.
Materials:
-
3D spheroids in a ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2 times the final desired concentration. Also, prepare a vehicle control at the same solvent concentration as the highest this compound dose.[16]
-
Spheroid Treatment:
-
After spheroids have formed and reached the desired size (typically 3-4 days post-seeding), carefully remove 100 µL of medium from each well.
-
Add 100 µL of the 2X this compound dilutions or vehicle control to the corresponding wells.[17]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours, or longer).[16]
Protocol 3: Assessment of Spheroid Viability using a Luminescence-Based ATP Assay
This protocol describes a common method to quantify cell viability by measuring the intracellular ATP content. The CellTiter-Glo® 3D Cell Viability Assay is well-suited for this purpose.[3][12]
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Plate-reading luminometer
-
Orbital shaker
Procedure:
-
Equilibration: Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[3][12]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control spheroids. Plot the results to determine the IC50 value of this compound.
Protocol 4: Assessment of Apoptosis and Necrosis using Fluorescence Microscopy
This protocol allows for the qualitative and quantitative assessment of cell death within the spheroid.
Materials:
-
Treated 3D spheroids
-
Fluorescent dyes for live/dead/apoptotic cell staining (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells, and a caspase-3/7 substrate for apoptotic cells).[17][18]
-
Fluorescence microscope with appropriate filters
Procedure:
-
Staining:
-
Prepare a staining solution containing the fluorescent dyes in culture medium or PBS according to the manufacturer's recommendations.
-
Carefully add the staining solution to the wells containing the spheroids.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Imaging:
-
Image Analysis:
Visualization of Pathways and Workflows
Signaling Pathways of Anthracyclines
The following diagram illustrates the primary signaling pathways activated by anthracyclines like Doxorubicin and, by extension, this compound, leading to cancer cell death.
Caption: Signaling pathways activated by this compound leading to cell death.
Experimental Workflow
The diagram below outlines the complete experimental workflow for testing this compound in 3D spheroid models.
Caption: Experimental workflow for this compound testing in 3D spheroids.
References
- 1. 3D Spheroid Technology Use in Drug Screening – faCellitate [facellitate.com]
- 2. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. ijpbs.com [ijpbs.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Liposomal Formulation of Esorubicin for Drug Delivery
Introduction
Esorubicin (also known as 4'-epidoxorubicin or Epirubicin) is an anthracycline antibiotic and a potent chemotherapeutic agent utilized in the treatment of various cancers. Its clinical application, however, can be constrained by dose-dependent cardiotoxicity. Encapsulating this compound within liposomes presents a promising strategy to mitigate these toxic side effects. This is achieved by modifying the drug's pharmacokinetic profile, which leads to enhanced accumulation at tumor sites and diminished exposure to healthy tissues, including the heart.[1]
These application notes provide a comprehensive overview of the preparation, characterization, and evaluation of this compound-loaded liposomes, drawing from established methodologies for anthracycline-liposomal formulations. While specific data for this compound is prioritized, well-established protocols for the closely related compound, Doxorubicin (B1662922), are adapted where appropriate due to their structural and functional similarities.
Data Presentation
The following tables summarize key quantitative data from studies on liposomal this compound and Doxorubicin formulations.
Table 1: Formulation Composition and Physicochemical Properties of Liposomal this compound. [1]
| Formulation Code | Lipid Composition (molar ratio) | Drug-to-Phospholipid Ratio (molar) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F8 | DOPE:Cholesterol | Not Specified | 234 ± 9.86 | Not Specified | 62.39 ± 8.75 |
| Optimized Formulation | HSPC:Chol:DSPG:mPEG-DSPE (60:30:8:2) | 1:5 | < 200 | ~ -20 | ~ 83 |
| S-EPI | HSPC:Chol:DSPG:DSPE-mPEG2000 (5:4:1:0.3) | Not Specified | ~100 | Not Specified | > 90% |
HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; DSPG: Distearoylphosphatidylglycerol; mPEG-DSPE: methoxy-Polyethylene Glycol-Distearoylphosphatidylethanolamine; DOPE: Dioleoylphosphatidylethanolamine.
Table 2: In Vitro Cytotoxicity of Liposomal Anthracyclines (IC50 Values).
| Cell Line | Formulation | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Liposomal Doxorubicin w/ Palm Oil (Fa) | 376.45 ± 9.20 | 48 | [2] |
| MCF-7 (Human Breast Adenocarcinoma) | Caelyx® (Pegylated Liposomal Doxorubicin) | 483.84 ± 7.78 | 48 | [2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Liposomal Doxorubicin w/ Palm Oil (Fa) | 726.40 ± 7.58 | 48 | [2] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Caelyx® | 972.91 ± 9.87 | 48 | [2] |
| HeLa (Human Cervical Cancer) | Free Doxorubicin | ~1.5 | 24 | [3] |
| HeLa (Human Cervical Cancer) | Liposomal Doxorubicin | ~1.0 | 24 | [3] |
| HeLa (Human Cervical Cancer) | pEM-2 Peptide Functionalized Liposomal Doxorubicin | ~0.5 | 24 | [3] |
Table 3: Pharmacokinetic Parameters of Liposomal Epirubicin (B1671505) (this compound) in Rats. [4]
| Formulation | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) | t1/2 (h) | CL (L/h/kg) |
| L-EPI (HSPC:Chol) | 11.08 ± 1.84 | 19.34 ± 2.65 | 2.01 ± 0.33 | 0.26 ± 0.04 |
| D-EPI (HSPC:Chol:DSPG) | 19.45 ± 2.87 | 61.21 ± 9.54 | 4.12 ± 0.78 | 0.08 ± 0.01 |
| S-EPI (HSPC:Chol:DSPG:DSPE-mPEG2000) | 28.67 ± 3.11 | 245.87 ± 33.12 | 18.54 ± 2.56 | 0.02 ± 0.003 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This is a widely used method for preparing liposomes where a thin lipid film is hydrated with an aqueous solution.[5]
Materials:
-
This compound HCl
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol (Chol)
-
DSPE-mPEG2000
-
Chloroform:Methanol (B129727) mixture (2:1 v/v)
-
Ammonium (B1175870) Sulfate (B86663) solution (e.g., 120 mM, pH 5.5)[6]
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Weigh and dissolve HSPC, Cholesterol, and DSPE-mPEG2000 in the chloroform:methanol mixture in a round-bottom flask.[5]
-
Form a thin lipid film on the inner wall of the flask by evaporating the organic solvents using a rotary evaporator under vacuum at 45-60°C.[5]
-
Keep the flask under vacuum overnight to ensure complete removal of residual solvent.[1]
-
-
Hydration:
-
Vesicle Size Reduction (Extrusion):
-
To produce unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate filters with a defined pore size (e.g., 100 nm) using a high-pressure extruder, maintaining the temperature above the lipid's phase transition temperature.[5]
-
-
Creation of Ion Gradient:
-
Remove the unencapsulated ammonium sulfate from the exterior of the liposomes. This can be achieved by dialysis against a sucrose (B13894) or saline solution, or by using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][6] This step creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
-
Remote Loading of this compound:
-
Dissolve this compound-HCl in a suitable solution (e.g., 10% glucose).[1]
-
Add the this compound solution to the blank liposome (B1194612) suspension.
-
Incubate the mixture at a temperature like 60-65°C for up to 2 hours with gentle stirring to facilitate the active loading of the drug into the liposomes.[1]
-
-
Purification:
-
Remove the unencapsulated (free) drug from the final liposomal formulation using a Sephadex G-50 minicolumn or through dialysis.[1]
-
Protocol 2: Characterization of Liposomal this compound
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposomal formulation with deionized water or PBS to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
-
2. Encapsulation Efficiency (%EE):
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated this compound from the liposomes using size-exclusion chromatography (e.g., Sephadex G-50 column) or solid-phase extraction.[7]
-
Disrupt the liposomes in the collected liposomal fraction using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of this compound in both the free drug fraction and the encapsulated drug fraction using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate %EE using the formula: %EE = (Amount of Encapsulated Drug / Total Amount of Drug) * 100
-
3. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the liposomal this compound formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) at pH 5.5 to simulate tumor microenvironment) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the aliquots using HPLC or fluorescence spectroscopy.
-
Protocol 3: In Vitro Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of approximately 1x10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Treat the cells with various concentrations of free this compound, liposomal this compound, and empty liposomes (as a control). Incubate for a specified period (e.g., 48 hours).[2]
-
MTT Addition: After the incubation period, remove the treatment media and add MTT solution to each well. Incubate for an additional 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Antitumor Efficacy Study
-
Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) bearing xenograft tumors of human cancer cell lines.
-
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomly divide the mice into different treatment groups (e.g., saline control, free this compound, liposomal this compound).
-
Administer the treatments intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., 5 mg/kg body weight, once a week).[8]
-
Monitoring:
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the overall health and survival of the animals.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Data Analysis: Compare the tumor growth inhibition and survival rates among the different treatment groups.
-
Visualizations
Caption: Workflow for preparing this compound-loaded liposomes using the thin-film hydration and remote loading method.
Caption: Workflow for the in vitro characterization and cytotoxicity evaluation of liposomal this compound.
Caption: Diagram illustrating the Enhanced Permeability and Retention (EPR) effect for liposomal drug delivery to tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Characterization of Liposomal Doxorubicin Hydrochloride with Palm Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of phospholipid composition on pharmacokinetics and biodistribution of epirubicin liposomes | Semantic Scholar [semanticscholar.org]
- 5. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced intracellular uptake of sterically stabilized liposomal Doxorubicin in vitro resulting in improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Esorubicin Resistance in Cancer Cells
Disclaimer: Esorubicin is an anthracycline analog of doxorubicin (B1662922). Due to limited publicly available research specifically on this compound resistance, this guide leverages the extensive data on doxorubicin resistance as a foundational model. The mechanisms and protocols described are based on well-established principles in anthracycline resistance and should be adapted and validated for specific experimental contexts involving this compound.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my cancer cell line has developed resistance to this compound?
A1: The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of acquired resistance. This is typically determined using a cytotoxicity or cell viability assay, such as the MTT or CellTiter-Glo assay.
Q2: What are the primary mechanisms of resistance to anthracyclines like this compound?
A2: Resistance to anthracyclines is multifactorial and can involve:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell.[1][2]
-
Alterations in drug targets: Changes in the expression or function of topoisomerase II, the primary target of this compound.[2]
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt and MAPK/ERK that promote cell survival and inhibit apoptosis.[3]
-
Enhanced DNA damage repair: Increased capacity of cancer cells to repair the DNA damage induced by this compound.
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family) or downregulation of pro-apoptotic proteins.[4]
Q3: I am observing high variability in my this compound cytotoxicity assays. What could be the cause?
A3: High variability can stem from several factors:
-
Inconsistent cell seeding density: Ensure a uniform number of cells is plated in each well.
-
Cell health and passage number: Use cells that are in the logarithmic growth phase and within a consistent range of passage numbers.
-
Drug preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Assay-specific issues: For MTT assays, ensure complete formazan (B1609692) crystal solubilization. For luminescence-based assays, ensure cell lysis is complete.
Q4: Can resistance to this compound confer cross-resistance to other chemotherapy drugs?
A4: Yes, particularly if the resistance mechanism is mediated by the overexpression of broad-spectrum drug efflux pumps like P-glycoprotein (MDR1).[1] These pumps can recognize and transport a wide range of structurally and functionally diverse drugs, leading to a multidrug resistance (MDR) phenotype.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Suggested Solution |
| No significant difference in IC50 between parental and suspected this compound-resistant cells. | 1. Incomplete development of resistance. 2. Incorrect this compound concentration range tested. 3. Issues with the cytotoxicity assay. | 1. Continue the dose-escalation selection process for a longer duration. 2. Broaden the range of this compound concentrations in your assay. 3. Verify cell seeding density and assay incubation times. Run appropriate positive and negative controls. |
| This compound-resistant cells show cross-resistance to other chemotherapeutic agents. | Multidrug resistance (MDR), likely due to overexpression of ABC transporters (e.g., P-glycoprotein/MDR1).[1] | 1. Assess MDR1 Expression: Compare MDR1 protein levels in parental and resistant cells using Western blotting or mRNA levels using qRT-PCR. 2. Functional Efflux Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to measure pump activity via flow cytometry. 3. Co-treatment with an MDR1 Inhibitor: Test if a known MDR1 inhibitor (e.g., verapamil) restores sensitivity to this compound. |
| Resistant cells show increased phosphorylation of Akt or ERK. | Activation of pro-survival signaling pathways (PI3K/Akt or MAPK/ERK).[3] | 1. Western Blot Analysis: Confirm the increased phosphorylation of key pathway proteins (p-Akt, p-ERK) in resistant cells. 2. Use Pathway-Specific Inhibitors: Treat resistant cells with inhibitors of the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways in combination with this compound to assess for restoration of sensitivity. |
| A known P-glycoprotein inhibitor does not reverse this compound resistance. | The primary resistance mechanism is not mediated by P-glycoprotein. | 1. Investigate other ABC transporters: Assess the expression of other transporters like MRP1 (ABCC1) or ABCG2. 2. Examine Topoisomerase IIα: Check for mutations or altered expression levels of topoisomerase IIα. 3. Assess Apoptosis Pathways: Compare the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) between sensitive and resistant cells. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental MCF-7 | 50 | 1 |
| This compound-Resistant MCF-7/Eso | 1500 | 30 |
| Parental A549 | 100 | 1 |
| This compound-Resistant A549/Eso | 2500 | 25 |
Note: These are example values. Actual IC50 and fold resistance will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to assess the cytotoxic effects of this compound and determine the IC50 value.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Analysis of Signaling Proteins
This protocol is used to investigate changes in the expression or activation (phosphorylation) of proteins involved in resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse parental and resistant cells (with and without this compound treatment) and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Frontiers | Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line [frontiersin.org]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Esorubicin Solubility and Stability
Welcome to the technical support center for Esorubicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges related to the solubility and stability of this compound during experimental procedures. Given that specific data for this compound is limited in publicly available literature, information from its parent compound, Doxorubicin, and the structurally similar anthracycline, Epirubicin, is used as a proxy to address common formulation and stability challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock solution in an aqueous buffer like PBS. Why is this happening?
A1: This is a common phenomenon known as "crashing out." this compound, like other anthracyclines, is significantly more soluble in organic solvents like DMSO than in aqueous buffers, especially at neutral or alkaline pH. When a concentrated DMSO stock is rapidly diluted into a buffer, the abrupt change in solvent polarity causes the drug to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a stock solution, it is recommended to dissolve this compound hydrochloride in high-purity, anhydrous DMSO at a concentration of up to 10 mg/mL. For experiments requiring an aqueous buffer, it is advisable to first dissolve the this compound in DMSO and then serially dilute it into the desired aqueous medium immediately before use.
Q3: How should I store my this compound stock solution?
A3: this compound hydrochloride as a solid should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. It is recommended to prepare fresh aqueous solutions for daily use and avoid storing them for more than 24 hours.
Q4: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A4: Based on data from related anthracyclines like Epirubicin, this compound is expected to be most stable in acidic conditions, with an optimal pH range likely between 4 and 5.[1] In alkaline media (pH > 7), anthracyclines are unstable and undergo rapid degradation.[2]
Q5: What are some advanced formulation strategies to improve the solubility and stability of this compound?
A5: Several advanced formulation strategies can be employed to enhance the aqueous solubility and stability of this compound, including:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation, improve its solubility in aqueous media, and potentially alter its pharmacokinetic profile.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of poorly soluble drugs like this compound.
-
Nanoparticle Formulation: Polymeric nanoparticles can be used to encapsulate this compound, offering controlled release and improved stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The drug is sparingly soluble in aqueous buffers. Direct dilution of a concentrated DMSO stock leads to supersaturation and precipitation. | Perform serial dilutions: First, dilute the DMSO stock into a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume while gently mixing. Prepare fresh dilutions for each experiment. |
| Inconsistent Experimental Results / Loss of Activity | This compound is susceptible to degradation, particularly when exposed to light, alkaline pH, or elevated temperatures. Adsorption to plastic surfaces can also reduce the effective concentration. | Protect solutions from light using amber vials or aluminum foil. Ensure the pH of the final solution is slightly acidic for optimal stability. Prepare working solutions fresh for each experiment from a properly stored stock. Use low-protein-binding plasticware. |
| Difficulty Dissolving Powder in Buffer | Direct dissolution of this compound hydrochloride powder in buffered solutions is challenging due to its limited solubility. | Use a co-solvent: First, dissolve the this compound hydrochloride powder in a small amount of an appropriate organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into the aqueous buffer as described above. |
| Color Change of Solution (e.g., to deep purple) | This often indicates degradation of the anthracycline molecule, particularly in alkaline conditions.[2] | Discard the solution. Prepare a fresh solution ensuring the pH is within the optimal stability range (ideally pH 4-5). |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related compounds Doxorubicin and Epirubicin, which can serve as a reference.
Table 1: Solubility of Doxorubicin Hydrochloride in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL[3] |
| Ethanol | ~1 mg/mL[3] |
| Water | Sparingly soluble |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Table 2: Stability of Epirubicin Hydrochloride in Different Infusion Solutions [4]
| Infusion Solution | Storage Condition | Stability |
| 5% Dextrose | 25°C, in the dark | Stable for 28 days |
| 3.3% Dextrose, 0.3% Sodium Chloride | 25°C, in the dark | Stable for 28 days |
| Lactated Ringer's | 25°C, in the dark | Unstable |
| 0.9% Sodium Chloride | 25°C, in the dark | Unstable |
Table 3: Stability of Epirubicin Hydrochloride Solutions (0.4 mg/mL in 0.9% NaCl) [5][6]
| Storage Condition | Duration | Average Content Remaining |
| 2-8°C, dark | 40 days | > 93.76% |
| Room temperature, with or without light (from concentrated solution) | 40 days | > 92.57% |
| Room temperature, with or without light (from powder) | 2-7 days | < 90% |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of an Anthracycline (General Method)
This protocol is a general method adapted from procedures for Doxorubicin and can be optimized for this compound.
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with an aqueous buffer (e.g., a citrate (B86180) buffer at pH 4.0) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
-
Drug Loading (Remote Loading using a pH Gradient):
-
Adjust the pH of the exterior of the liposomes to neutral (e.g., pH 7.4) by dialysis or size-exclusion chromatography. This creates a pH gradient across the liposome membrane.
-
Add the this compound solution to the liposome suspension and incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period to allow the drug to be actively loaded into the liposomes.
-
-
Purification:
-
Remove any unencapsulated drug by size-exclusion chromatography or dialysis.
-
Protocol 2: Stability-Indicating HPLC Method for Anthracyclines (Adapted from Epirubicin Methods) [7][8][9]
This method can be adapted to assess the stability of this compound and to separate it from its degradation products.
-
Chromatographic System:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a phosphate (B84403) buffer (pH 3.1) and acetonitrile (B52724) in a 50:50 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV-Vis detector at 233 nm or 254 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested to a suitable concentration (e.g., 10-60 µg/mL) with the mobile phase.[7]
-
-
Forced Degradation Studies:
-
To assess the stability-indicating nature of the method, subject this compound solutions to stress conditions as per ICH guidelines (e.g., acidic, alkaline, oxidative, thermal, and photolytic stress).[7]
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent drug peak.
-
Visualizations
Caption: Experimental workflow for this compound formulation and analysis.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Epirubicin | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF EPIRUBICIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Technical Support Center: Optimizing Esorubicin Dosage to Minimize Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Esorubicin dosage and minimizing cardiotoxicity in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound, an anthracycline analogue, shares a primary cardiotoxicity mechanism with its parent compound, Doxorubicin (B1662922). The main driver is the inhibition of topoisomerase IIβ in cardiomyocytes. This leads to DNA double-strand breaks and subsequent activation of cell death pathways. Additionally, this compound induces cardiotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and dysregulation of intracellular calcium homeostasis.
Q2: What is a critical cumulative dose of this compound to be aware of in clinical studies?
A2: Clinical data suggests that cardiac function should be monitored closely once the cumulative dose of this compound exceeds 240 mg/m². Studies have shown a 5% drop in Left Ventricular Ejection Fraction (LVEF) at approximately 240 mg/m² and a 10% drop at around 480 mg/m²[1].
Q3: Are there any known cardioprotective agents that can be used with this compound?
A3: While specific studies on co-administration with this compound are limited, Dexrazoxane is an FDA-approved cardioprotective agent for use with anthracyclines like Doxorubicin. It is thought to work by chelating iron and preventing the formation of drug-iron complexes that generate ROS, as well as by inhibiting topoisomerase IIβ. Researchers can consider adapting protocols that have proven effective for Doxorubicin.
Q4: How does the cardiotoxicity of this compound compare to that of Doxorubicin?
A4: Preclinical data suggested that this compound might be less cardiotoxic than Doxorubicin. However, clinical studies have confirmed that this compound can cause significant cardiotoxicity[1]. Comparative studies between Doxorubicin and another analogue, Epirubicin (B1671505), have shown that a higher cumulative dose of Epirubicin is required to produce the same level of cardiotoxicity as Doxorubicin, with a dose ratio of approximately 1.5-2:1. While not directly applicable to this compound, this suggests that potencies for cardiotoxic effects can vary between anthracycline analogues.
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity in in vitro cardiomyocyte assays.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity | The H9c2 cell line is a common model, but its sensitivity to this compound may vary. Consider using primary cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for more clinically relevant data. |
| Incorrect dosage calculation | Double-check all calculations for drug concentration and dilutions. Ensure the final concentration in the culture medium is accurate. |
| Contamination | Test for mycoplasma and other contaminants in your cell cultures, as this can increase cell stress and sensitivity to toxic compounds. |
| Prolonged exposure time | Optimize the exposure duration. Acute cardiotoxicity can be observed within 24 hours, but chronic effects may require different time points. |
Problem: High mortality or severe adverse effects in animal models.
| Possible Cause | Troubleshooting Step |
| Inappropriate dosage regimen | The dosage regimen for this compound may differ from that of Doxorubicin. Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Bolus vs. infusion administration | Bolus injections lead to high peak plasma concentrations, which can exacerbate toxicity. Consider a prolonged infusion schedule, which has been shown to reduce cardiotoxicity for other anthracyclines. |
| Animal strain variability | Different strains of mice and rats can have varying sensitivities to chemotherapy-induced cardiotoxicity. Ensure you are using a well-characterized strain for cardiotoxicity studies. |
| Lack of supportive care | Provide adequate hydration and nutritional support to the animals. Monitor for signs of distress and provide appropriate veterinary care. |
Data Presentation
Table 1: Clinical Observations of this compound Cardiotoxicity
| Cumulative this compound Dose | Effect on Left Ventricular Ejection Fraction (LVEF) | Incidence of Congestive Heart Failure | Reference |
| ~ 240 mg/m² | 5% decrease | - | [1] |
| ~ 480 mg/m² | 10% decrease | - | [1] |
| Variable | - | 4 in 136 patients | [1] |
Table 2: Comparative Cardiotoxicity of Anthracyclines (Epirubicin vs. Doxorubicin)
| Drug | Equivalent Cumulative Dose for Similar Cardiotoxicity | Reference |
| Doxorubicin | X | [2] |
| Epirubicin | 1.5X - 2X | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cardiotoxicity using H9c2 Cells
This protocol is adapted from established methods for Doxorubicin and can be optimized for this compound.
-
Cell Culture:
-
Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and store at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. A suggested starting range is 0.1 µM to 10 µM.
-
Replace the culture medium of the H9c2 cells with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours).
-
-
Assessment of Cardiotoxicity:
-
Cell Viability (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis (Hoechst Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Visualize the cells under a fluorescence microscope and quantify the number of apoptotic nuclei (condensed and fragmented).
-
-
Oxidative Stress (ROS Assay):
-
Use a fluorescent probe such as DCFDA-AM.
-
Incubate the treated cells with the probe.
-
Measure the fluorescence intensity using a fluorometer or fluorescence microscope.
-
-
Protocol 2: In Vivo Assessment of this compound-Induced Cardiotoxicity in a Rat Model
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific research goals.
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
This compound Administration:
-
Based on Doxorubicin models, a cumulative dose of 15-20 mg/kg administered over several weeks can induce chronic cardiotoxicity.
-
A possible regimen: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 2.5 mg/kg twice a week for 4 weeks.
-
A control group should receive vehicle injections.
-
-
Monitoring and Assessment:
-
Echocardiography:
-
Perform baseline echocardiography before the first dose and then weekly or bi-weekly.
-
Measure parameters such as LVEF, fractional shortening (FS), and ventricular dimensions.
-
-
Electrocardiography (ECG):
-
Record ECGs to monitor for arrhythmias and changes in QT interval.
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum levels of cardiac troponin I (cTnI) and brain natriuretic peptide (BNP) using ELISA kits.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cardiomyocyte damage, inflammation, and fibrosis.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for in vivo assessment of cardiotoxicity.
Caption: Troubleshooting logic for high mortality in animal studies.
References
- 1. Clinical cardiotoxicity of this compound (4'-deoxydoxorubicin,DxDx): prospective studies with serial gated heart scans and reports of selected cases. A Cancer and Leukemia Group B report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of epirubicin and doxorubicin cardiotoxicity in children and adolescents treated within the German Cooperative Soft Tissue Sarcoma Study (CWS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Esorubicin in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges with Esorubicin in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the potential causes and solutions?
A1: High variability in IC50 values is a common issue in in vitro assays with anthracyclines like this compound. Several factors can contribute to this inconsistency.
Potential Causes:
-
Cell-Dependent Factors:
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, leading to changes in drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers seeded per well can significantly impact the final assay readout.
-
Cell Health and Confluency: Using cells that are unhealthy, stressed, or at a high confluency can alter their metabolic activity and response to treatment.
-
-
Compound-Related Factors:
-
This compound Stock Solution: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Working Solution Stability: this compound, like other anthracyclines, can be unstable in certain cell culture media, especially at neutral pH and when exposed to light.[1]
-
-
Assay-Specific Factors:
Troubleshooting Solutions:
-
Standardize Cell Culture Practices:
-
Use authenticated cell lines from a reputable source and maintain a log of passage numbers. It is advisable to use cells within a defined low passage number range.
-
Optimize and standardize the cell seeding density for each cell line to ensure experiments are initiated with a consistent number of viable cells.
-
Ensure cells are in the exponential growth phase and appear healthy under a microscope before starting an experiment.
-
-
Proper Handling of this compound:
-
Prepare fresh working solutions of this compound for each experiment from a properly stored, light-protected stock solution (e.g., in DMSO at -20°C).
-
Minimize the exposure of this compound solutions to light.
-
-
Optimize Assay Parameters:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals.[2]
-
If using a colorimetric assay like MTT, include appropriate controls (e.g., wells with this compound but no cells) to account for the drug's intrinsic absorbance. Consider washing the cells with PBS before adding the MTT reagent to remove any residual drug.[4] Alternatively, switch to a non-colorimetric assay such as an ATP-based luminescent assay (e.g., CellTiter-Glo).
-
Q2: We are performing a clonogenic survival assay with this compound and are seeing inconsistent colony formation in our control wells. What could be the issue?
A2: Inconsistent colony formation in control wells of a clonogenic assay can invalidate the results. This issue often points to problems with the initial cell plating and culture conditions.
Potential Causes:
-
Inaccurate Cell Counting: An inaccurate initial cell count will lead to a variable number of cells being seeded, directly impacting the number of colonies formed.
-
Poor Cell Suspension: Clumped cells in the suspension will not form individual colonies, leading to an underestimation of the plating efficiency.
-
Suboptimal Seeding Density: Seeding too few cells may result in a lack of paracrine signaling necessary for survival and growth, while seeding too many can lead to nutrient depletion and contact inhibition.[5]
-
Edge Effects: Wells on the periphery of the culture plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
Troubleshooting Solutions:
-
Ensure Accurate Cell Counts: Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter, and perform replicate counts.
-
Prepare a Single-Cell Suspension: After trypsinization, gently pipette the cell suspension up and down to break up any clumps before counting and seeding.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that results in a countable number of well-formed colonies.
-
Mitigate Edge Effects: To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Q3: Our MTT assay results show an unexpectedly high cell viability even at high concentrations of this compound. What could be causing this?
A3: This is a frequent problem when using colored compounds like this compound in an MTT assay. The red color of this compound can interfere with the absorbance reading of the purple formazan (B1609692) product.[3]
Potential Causes:
-
Spectral Interference: The absorbance spectrum of this compound can overlap with that of the formazan dye, leading to artificially high absorbance readings that are misinterpreted as high cell viability.[3]
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance reading will be lower than the actual value, which could mask the cytotoxic effect of this compound.
-
Drug Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing the effective concentration of the drug in contact with the cells.
Troubleshooting Solutions:
-
Correct for Spectral Interference:
-
Washing Step: Before adding the MTT reagent, carefully aspirate the media containing this compound and wash the cells once with sterile PBS.[4]
-
Background Subtraction: Include control wells containing the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells.[6]
-
-
Ensure Complete Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization solution (e.g., DMSO) by gentle shaking.
-
Check for Precipitation: Visually inspect the wells under a microscope for any signs of drug precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution.
Quantitative Data
Table 1: Comparative IC50 Values of this compound and Doxorubicin (B1662922) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Doxorubicin | 48 | 2.5 | [7] |
| HeLa | Cervical Cancer | Doxorubicin | 24 | 2.9 | [7] |
| A549 | Lung Carcinoma | Doxorubicin | 72 | 0.23 | [8] |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | 24 | 12.2 | [9] |
| UKF-NB-4 | Neuroblastoma | Doxorubicin | 96 | ~1.0 | [10] |
| IMR-32 | Neuroblastoma | Doxorubicin | 96 | <1.0 | [10] |
| Various Human Tumors | Solid Tumors | This compound | Not Specified | More potent than Doxorubicin | |
| Various Human Tumors | Solid Tumors | Doxorubicin | Not Specified | Less potent than this compound |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, cell density, and passage number.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for use with this compound, taking into account its potential for interference.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully aspirate the this compound-containing medium.
-
Gently wash the cells once with 100 µL of sterile PBS.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Clonogenic Survival Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of your target cells.
-
Seed a predetermined number of cells (optimized for your cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
-
Colony Counting:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced cell death.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. sketchviz.com [sketchviz.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Longitudinal PET Imaging of Doxorubicin Induced Cell Death with 18F-Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Technical Support Center: Enhancing the Therapeutic Index of Esorubicin
Disclaimer: Esorubicin (4'-deoxydoxorubicin) is an analog of doxorubicin (B1662922). While clinical trial data for this compound is available, comprehensive preclinical research on enhancing its therapeutic index through combination therapies, advanced drug delivery systems, and specific resistance mechanisms is limited. Much of the guidance provided here is extrapolated from extensive research on doxorubicin and other anthracyclines like epirubicin. Researchers should use this information as a starting point and validate all methodologies for their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like its parent compound doxorubicin, primarily exerts its anticancer effects through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and repair, ultimately inducing cell death.
Q2: What are the known dose-limiting toxicities of this compound from clinical trials?
Phase I and II clinical trials have indicated that the primary dose-limiting toxicity of this compound is myelosuppression, particularly leukopenia.[1] While it was developed to have a better cardiac safety profile than doxorubicin, and clinical data suggests less cardiotoxicity, monitoring for cardiac function is still advisable, especially at higher cumulative doses.[1]
Q3: What are potential strategies to enhance the therapeutic index of this compound?
Strategies to improve the therapeutic index of this compound focus on increasing its efficacy against tumor cells while minimizing systemic toxicity. The main approaches, largely based on doxorubicin research, include:
-
Combination Therapy: Using this compound with other anticancer agents that have synergistic or additive effects.
-
Advanced Drug Delivery Systems: Encapsulating this compound in carriers like liposomes or nanoparticles to alter its pharmacokinetic profile and promote tumor-specific accumulation.[2][3]
-
Overcoming Drug Resistance: Understanding and circumventing the mechanisms by which cancer cells become resistant to this compound.
Troubleshooting Guides
Combination Therapy Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| High toxicity in animal models with a new drug combination. | - Pharmacokinetic interactions leading to increased this compound exposure.- Overlapping toxicity profiles of the combined agents. | - Conduct a pharmacokinetic study to assess if the co-administered drug alters this compound's metabolism or clearance.[4] - Stagger the administration of the drugs to avoid peak concentration overlaps.- Reduce the dose of one or both agents and re-evaluate the therapeutic window. |
| Lack of synergy or additive effect in vitro. | - Antagonistic interaction between the drugs.- Inappropriate concentration ratios.- Cell line-specific resistance mechanisms. | - Perform a comprehensive dose-matrix experiment and use Chou-Talalay analysis to determine the Combination Index (CI) across a range of concentrations.- Investigate the molecular pathways affected by both drugs to ensure they are not counteracting each other.- Test the combination in multiple cell lines with different genetic backgrounds. |
| Inconsistent results in cell viability assays. | - Issues with drug solubility or stability in culture media.- Inconsistent cell seeding density.- Variation in treatment incubation times. | - Ensure complete solubilization of this compound and the combination agent before adding to cells.- Verify the stability of both drugs in the cell culture medium over the experiment's duration.- Implement stringent quality control for cell counting and seeding. |
Drug Delivery System Formulation
| Problem | Possible Causes | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in liposomes/nanoparticles. | - Suboptimal drug-to-lipid/polymer ratio.- Inefficient remote loading (for liposomes).- Poor drug solubility in the organic or aqueous phase during formulation. | - Titrate the drug-to-carrier ratio to find the optimal loading capacity.- For liposomes using a pH gradient, ensure the internal buffer has a low pH and the external buffer has a neutral pH to drive drug loading.[5]- Optimize the solvent system and temperature during the formulation process. |
| Inconsistent particle size or high polydispersity. | - Inconsistent homogenization or sonication parameters.- Aggregation of nanoparticles/liposomes.- Improper storage conditions. | - Standardize the energy input during particle size reduction (e.g., sonication time and power).- Optimize the concentration of stabilizing agents like PEGylated lipids.- Store formulations at the recommended temperature (often 4°C) and protect from light. |
| Premature drug release from the delivery system. | - Instability of the liposome (B1194612) bilayer or nanoparticle matrix.- Degradation of the carrier in the experimental medium (e.g., serum). | - Incorporate cholesterol into liposomal formulations to increase bilayer stability.[6]- Evaluate the release kinetics in the presence of serum to simulate in vivo conditions.- Consider cross-linking polymeric nanoparticles to enhance their stability. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Combination Therapy
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Make serial dilutions to create a dose range for each drug.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentration ratios. Include a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent such as MTT or PrestoBlue™ and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, determine the Combination Index (CI) using software like CompuSyn to assess for synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).
Protocol 2: Preparation of this compound-Loaded Liposomes (Remote Loading Method)
This protocol is adapted from methods used for doxorubicin.[5]
-
Lipid Film Hydration: Dissolve lipids (e.g., HSPC:Cholesterol:DSPE-PEG2000 in a 3:1:1 molar ratio) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an ammonium (B1175870) sulfate (B86663) solution (e.g., 300 mM, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
Size Extrusion: Subject the hydrated liposomes to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Creation of pH Gradient: Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose (B13894) solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Drug Loading: Add this compound solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The ammonia (B1221849) that diffuses out of the liposome leaves behind a proton, creating an acidic interior that traps the protonated this compound.
-
Purification and Characterization: Remove unencapsulated this compound by size exclusion chromatography. Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release kinetics.
Visualizations
Signaling Pathways
Caption: Simplified mechanism of action for this compound.
Experimental Workflows
Caption: Workflow for preparing this compound-loaded liposomes.
Logical Relationships
References
- 1. Clinical studies with new anthracyclines: epirubicin, idarubicin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the in Vivo Efficacy of Doxorubicin Loaded Hyaluronan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle formulation improves doxorubicin efficacy by enhancing host antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Esorubicin-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing esorubicin-induced myelosuppression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression?
A1: this compound-induced myelosuppression, also known as myelotoxicity, is a common side effect characterized by a decrease in the production of blood cells (leukocytes, erythrocytes, and platelets) in the bone marrow.[1] This occurs because this compound, an anthracycline chemotherapy agent, targets rapidly dividing cells, which includes hematopoietic stem and progenitor cells in the bone marrow.[1][2] The resulting deficiencies in blood cells can lead to serious clinical complications, such as an increased risk of infection (neutropenia), anemia (lack of red blood cells), and bleeding (thrombocytopenia).[3][4]
Q2: What is the primary mechanism of this compound-induced myelosuppression?
A2: The primary mechanism involves the induction of apoptosis (programmed cell death) in hematopoietic stem and progenitor cells.[5] this compound, like other anthracyclines, is thought to cause this by inhibiting topoisomerase II, intercalating with DNA to block synthesis, and generating reactive oxygen species (ROS) that lead to cellular damage.[6] This damage disrupts the normal process of hematopoiesis, leading to a decline in circulating blood cells.
Q3: What are the typical hematological changes and their time course following this compound administration?
A3: Following administration of an anthracycline like this compound, a predictable pattern of hematological changes occurs. The nadir, or the lowest point of blood cell counts, for white blood cells and neutrophils is often observed around 10 to 14 days after treatment, with recovery typically beginning by day 21.[5] Platelet counts may follow a similar timeline. It is critical for researchers to establish a specific time course for their experimental conditions through serial blood sampling.[5]
Q4: What are the established strategies to reduce this compound-induced myelosuppression?
A4: Several strategies are employed to manage and mitigate chemotherapy-induced myelosuppression. These include:
-
Hematopoietic Growth Factors: Agents like Granulocyte Colony-Stimulating Factor (G-CSF) are widely used to stimulate the production of neutrophils, thereby reducing the duration and severity of neutropenia.[7][8][9][10]
-
Chemoprotective Agents: Dexrazoxane, an iron chelator, has been shown to protect against the myelosuppressive effects of some anthracyclines, although its efficacy can vary between different drugs in the class.[11][12][13]
-
Antioxidant Supplementation: Given that oxidative stress is a key mechanism of anthracycline toxicity, various antioxidants have been investigated for their protective effects.[14][15][16][17][18]
-
Dose and Schedule Modification: Adjusting the dose or the administration schedule of the chemotherapeutic agent can also help manage myelosuppression.[19]
Troubleshooting Guides
Issue 1: Higher than expected mortality or severe clinical signs of toxicity in animal models.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status. Animal models can have varying sensitivities.
-
Troubleshooting Steps:
-
Review Dosing: Compare the administered dose with established literature values for the specific animal model. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).
-
Animal Health: Ensure all animals are healthy and within a consistent age and weight range before dosing. Pre-existing health conditions can exacerbate toxicity.
-
Supportive Care: Implement supportive care measures, such as providing supplemental hydration, nutritional support, and maintaining a sterile environment to prevent opportunistic infections.[4]
-
Prophylactic Treatment: Consider prophylactic administration of G-CSF to mitigate severe neutropenia, which is a major contributor to mortality.[8]
-
Issue 2: Inconsistent or highly variable blood cell counts between animals in the same treatment group.
-
Possible Cause: Inconsistencies in drug administration, blood sampling technique, or sample handling can lead to variability.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and technique of this compound administration are consistent for all animals. For intravenous injections, confirm proper catheter placement.
-
Blood Collection Technique: Use a consistent and minimally stressful blood collection method. Excessive stress can alter hematological parameters. Alternate sampling sites if possible to avoid local tissue trauma.
-
Sample Handling: Process blood samples promptly after collection. Use appropriate anticoagulants (e.g., EDTA) and ensure thorough mixing to prevent clotting. Analyze samples using a calibrated hematology analyzer.
-
Issue 3: A potential myeloprotective agent fails to demonstrate efficacy.
-
Possible Cause: The timing, dose, or mechanism of the protective agent may not be optimal for counteracting this compound-induced toxicity.
-
Troubleshooting Steps:
-
Dosing and Schedule: Re-evaluate the dose and administration schedule of the protective agent relative to this compound administration. Some agents are more effective when given prophylactically (before chemotherapy), while others are better administered afterward.[20]
-
Mechanism of Action: Ensure the protective agent's mechanism of action is relevant to this compound's myelosuppressive pathway. For example, an agent that targets a specific signaling pathway may be ineffective if this compound's primary toxicity mechanism in your model is different.
-
Pharmacokinetics: Investigate potential pharmacokinetic interactions between this compound and the protective agent that might reduce the efficacy of either compound.
-
Data Presentation
Table 1: Illustrative Time Course of Hematological Parameters in a Rodent Model Treated with an Anthracycline (Note: Data is illustrative. Actual values, nadir, and recovery times will vary depending on the specific anthracycline, dose, and animal model.)
| Time Point | White Blood Cells (% of Baseline) | Neutrophils (% of Baseline) | Platelets (% of Baseline) | Red Blood Cells (% of Baseline) |
| Day 0 (Baseline) | 100 | 100 | 100 | 100 |
| Day 3 | 70 | 60 | 85 | 98 |
| Day 7 | 40 | 30 | 50 | 90 |
| Day 10 (Nadir) | 25 | 15 | 40 | 85 |
| Day 14 | 50 | 40 | 60 | 88 |
| Day 21 (Recovery) | 90 | 85 | 95 | 95 |
Table 2: Efficacy of G-CSF in Reducing Chemotherapy-Induced Grade IV Neutropenia (Source: Based on clinical trial data for chemotherapy patients)[7]
| Parameter | Placebo Group | G-CSF Group | P-value |
| Incidence of Fever with Neutropenia | 77% | 40% | < 0.001 |
| Median Duration of Grade IV Neutropenia | 6 days | 1 day | < 0.001 |
| Days of IV Antibiotic Use | Reduced by ~50% | ||
| Days of Hospitalization | Reduced by ~50% |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC)
-
Animal Dosing: Administer this compound at the desired doses and route to experimental animals (e.g., mice or rats). Include a vehicle control group.
-
Blood Collection: At predetermined time points (e.g., Day 0, 3, 7, 10, 14, 21), collect a small volume of peripheral blood (e.g., 20-50 µL) from a suitable site, such as the saphenous vein or tail vein, into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Hematological Analysis: Analyze the whole blood samples using a calibrated automated hematology analyzer designed for veterinary use to determine counts for white blood cells (WBC), red blood cells (RBC), platelets (PLT), hemoglobin (Hgb), and a differential leukocyte count.
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each time point for all treatment groups. Compare the treated groups to the vehicle control group to assess the degree and duration of myelosuppression.
Protocol 2: Bone Marrow Progenitor Cell Assay (CFU Assay)
-
Animal Dosing: Treat animals with this compound as described above.
-
Bone Marrow Isolation: At the desired time point post-treatment, euthanize the animals and aseptically harvest the femurs and tibias.
-
Cell Preparation: Flush the bone marrow from the bones using sterile Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS). Create a single-cell suspension by gently passing the marrow through a syringe and needle.
-
Cell Counting: Perform a nucleated cell count using a hemocytometer or automated cell counter.
-
Plating: Plate the bone marrow cells in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines that support the growth of various hematopoietic progenitors (e.g., GM-CSF, IL-3, EPO, SCF). Plate at a density of 1-2 x 10^5 cells per 35 mm dish.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Using an inverted microscope, identify and count the different types of colonies, such as Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) and Burst-Forming Unit-Erythroid (BFU-E).
-
Data Analysis: Express the results as the number of Colony-Forming Units (CFUs) per 10^5 plated bone marrow cells. Compare results from treated animals to controls to evaluate the impact on hematopoietic progenitor cells.[21]
Visualizations
References
- 1. Bone marrow suppression - Wikipedia [en.wikipedia.org]
- 2. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 3. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for managing myelosuppression in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Reduction by granulocyte colony-stimulating factor of fever and neutropenia induced by chemotherapy in patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresgroup.us [cancerresgroup.us]
- 9. New G-CSF agonists for neutropenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Dexrazoxane protects against myelosuppression from the DNA cleavage-enhancing drugs etoposide and daunorubicin but not doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review | MDPI [mdpi.com]
- 14. The role of antioxidants in the era of cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin Toxicity can be Ameliorated during Antioxidant L-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin Toxicity and Recent Approaches to Alleviating Its Adverse Effects with Focus on Oxidative Stress [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Doxorubicin toxicity can be ameliorated during antioxidant L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. targetedonc.com [targetedonc.com]
- 21. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Esorubicin in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Esorubicin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a synthetic derivative of doxorubicin, primarily acts by intercalating into DNA and inhibiting topoisomerase II. This disruption of DNA replication and repair processes interferes with RNA and protein synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[1][2]
Q2: What are the primary off-target effects of this compound to be aware of in research?
A2: As an anthracycline, this compound's most significant off-target effects are cardiotoxicity (damage to heart muscle) and myelosuppression (decreased production of blood cells in the bone marrow).[1] While this compound is reported to have less cardiotoxicity than its parent compound, doxorubicin, it may cause more severe myelosuppression.[1] Other off-target effects can include the generation of reactive oxygen species (ROS) and alterations in various cellular signaling pathways.
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A key strategy involves using a control cell line where the primary target, topoisomerase II, has been knocked down or knocked out using techniques like CRISPR/Cas9. If this compound still elicits a cytotoxic effect in these cells, it is likely due to off-target mechanisms. Additionally, comparing the phenotypic effects of this compound to other topoisomerase II inhibitors with different chemical structures can help elucidate off-target activities.
Q4: My cytotoxicity assay results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results in cytotoxicity assays can arise from several factors. Technical variability, such as inconsistent cell seeding density and pipetting errors, is a common culprit. Biological variability, including cell line instability at high passages and mycoplasma contamination, can also significantly impact results. Furthermore, this compound, as a colored and fluorescent compound, can interfere with common colorimetric (e.g., MTT) and fluorometric assays.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Cytotoxicity in Cancer Cell Lines
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cancer cell lines exhibit varying sensitivity to this compound. Verify the expected IC50 range for your cell line from the literature (doxorubicin data can be used as a proxy). If your results deviate significantly, consider cell line authentication to rule out cross-contamination. |
| Compound Integrity | Ensure your this compound stock solution has been stored correctly (protected from light at a low temperature) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate Dosing | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step to maintain concentration accuracy. |
| Development of Drug Resistance | Prolonged exposure to this compound can lead to acquired resistance, often through the upregulation of drug efflux pumps like P-glycoprotein (MDR1). Assess the expression of such transporters in your cells. |
Issue 2: Assay Interference Leading to Inaccurate Viability Readings
| Possible Cause | Troubleshooting Steps |
| Interference with Colorimetric Assays (e.g., MTT) | This compound's red color can interfere with the absorbance readings of formazan (B1609692) crystals in MTT assays. Solution: Include a "no-cell" control with this compound at each concentration to measure its intrinsic absorbance and subtract this from your experimental readings. Alternatively, switch to a non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
| Interference with Fluorescence-Based Assays | This compound is fluorescent, which can interfere with assays that use fluorescent reporters for viability or apoptosis. Solution: Characterize the excitation and emission spectra of this compound to determine if it overlaps with your assay's fluorophores. If there is an overlap, consider using a fluorescent probe with a distinct spectral profile or a non-fluorescent detection method. |
| Compound Precipitation | At higher concentrations, this compound may precipitate in the culture medium, leading to inaccurate dosing and results. Solution: Visually inspect your wells for any precipitate. If observed, you may need to adjust your solvent or use a lower concentration range. |
Issue 3: Observing Off-Target Cellular Stress Responses
| Possible Cause | Troubleshooting Steps |
| Activation of Stress-Activated Protein Kinases (SAPKs) | Anthracyclines are known to induce cellular stress, leading to the activation of pathways like p38 MAPK and JNK. Solution: To determine if these pathways are contributing to your observed phenotype, use specific inhibitors for p38 MAPK (e.g., SB203580) or JNK (e.g., SP600125) in combination with this compound. A change in the cellular response would indicate the involvement of these off-target pathways. |
| Induction of Reactive Oxygen Species (ROS) | This compound can lead to the production of ROS, causing oxidative stress and subsequent cellular damage. Solution: Measure ROS levels in your cells using a fluorescent probe like DCFDA. To mitigate this effect, you can co-treat the cells with an antioxidant such as N-acetylcysteine (NAC). |
Data Presentation
Table 1: Estimated IC50 Values of Doxorubicin (as a proxy for this compound) in Various Human Cancer Cell Lines
Note: This data is for Doxorubicin and should be used as an estimation for this compound. It is highly recommended to determine the IC50 value of this compound empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) - 24h exposure |
| MCF-7 | Breast Cancer | ~2.50 |
| A549 | Lung Cancer | > 20 (Resistant) |
| HeLa | Cervical Cancer | ~2.92 |
| HepG2 | Liver Cancer | ~12.18 |
| UMUC-3 | Bladder Cancer | ~5.15 |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using CRISPR/Cas9
Objective: To differentiate the cytotoxic effects of this compound caused by topoisomerase II inhibition from its off-target effects.
Methodology:
-
Generate a Topoisomerase II Knockout Cell Line:
-
Design and validate a guide RNA (gRNA) targeting the gene encoding for topoisomerase II alpha (TOP2A).
-
Transfect your cancer cell line of choice with a CRISPR/Cas9 system containing the validated gRNA.
-
Select and expand single-cell clones.
-
Verify the knockout of TOP2A expression via Western blot and a functional assay (e.g., resistance to another topoisomerase II inhibitor like etoposide).
-
-
Comparative Cytotoxicity Assay:
-
Plate both the wild-type (parental) and TOP2A knockout cell lines at the same density.
-
Treat both cell lines with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours).
-
Perform a cell viability assay (e.g., ATP-based luminescence assay to avoid interference).
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in both the wild-type and knockout cell lines.
-
Interpretation: If the knockout cell line shows a significant increase in the IC50 value (i.e., becomes more resistant), it indicates that the primary mechanism of action is on-target. If the IC50 value remains similar, it suggests that off-target effects are the primary drivers of cytotoxicity under your experimental conditions.
-
Protocol 2: In Vitro Assessment of Cardiotoxicity
Objective: To evaluate the potential cardiotoxic off-target effects of this compound in a cell-based model.
Methodology:
-
Cell Culture:
-
Use a relevant cardiac cell line, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or the H9c2 rat cardiomyoblast cell line.
-
-
This compound Treatment:
-
Treat the cardiac cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cardiotoxicity (e.g., Doxorubicin).
-
-
Assessment of Cytotoxicity:
-
After the desired treatment period (e.g., 48 hours), perform a cell viability assay.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Treat the cells with this compound for a shorter duration (e.g., 1-4 hours).
-
Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFDA).
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Apoptosis Assay:
-
Following this compound treatment, stain the cells with markers of apoptosis, such as Annexin V and a dead cell stain (e.g., Propidium Iodide).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
References
Esorubicin Synthesis and Purification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of Esorubicin (4'-deoxydoxorubicin).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid, accessible answers to common and critical questions that arise during the experimental workflow for this compound.
Synthesis Troubleshooting
Question 1: Why is the yield of the glycosylation reaction between daunorubicinone and the daunosamine (B1196630) derivative consistently low?
Answer: Low glycosylation yields are a common challenge in anthracycline synthesis. Several factors can contribute to this issue:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Purity of Reactants: Impurities in either the aglycone (daunorubicinone) or the daunosamine derivative can interfere with the reaction. Ensure both starting materials are of high purity.
-
Activation of the Glycosyl Donor: Inefficient activation of the daunosamine derivative (e.g., as a glycosyl halide or triflate) can lead to poor coupling. Verify the quality of the activating agent and consider optimizing the activation time and temperature.
-
Reaction Temperature: The optimal temperature for glycosylation can be very specific. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the reactants or products. Experiment with a range of temperatures to find the optimal condition.
-
Stoichiometry: An inappropriate ratio of glycosyl donor to acceptor can negatively impact the yield. A modest excess of the glycosyl donor is often beneficial.
Question 2: HPLC analysis of my crude reaction mixture shows multiple unexpected peaks. What are the likely side products?
Answer: The synthesis of this compound can lead to several side products. Common impurities include:
-
Anomers: Formation of the undesired β-anomer during the glycosylation step is a common side reaction.
-
Degradation Products: The anthracycline scaffold is sensitive to both acidic and basic conditions. Cleavage of the glycosidic bond can occur, leading to the formation of the aglycone (daunorubicinone) and the free sugar.[1]
-
Over-alkylation or Incomplete Deprotection: If protecting groups are used on the sugar or aglycone, their incomplete removal or side reactions during deprotection can lead to a mixture of products.
-
Oxidation Products: The hydroquinone (B1673460) moiety of the anthracycline is susceptible to oxidation.[2]
Question 3: How can I minimize the formation of the aglycone impurity during the reaction workup?
Answer: The glycosidic bond in anthracyclines is susceptible to cleavage under acidic conditions.[1] To minimize the formation of daunorubicinone during workup:
-
Avoid Strong Acids: Use mild acidic conditions for quenching the reaction and during extraction.
-
Control pH: Maintain a pH between 4 and 5 during aqueous extractions, as this compound exhibits greater stability in this range.[3]
-
Minimize Exposure Time: Perform the workup and purification steps as quickly as possible to reduce the time the product is exposed to potentially destabilizing conditions.
Purification Troubleshooting
Question 4: I am having difficulty separating this compound from unreacted daunorubicinone using column chromatography. What can I do?
Answer: The separation of this compound from the more nonpolar daunorubicinone can be challenging. Here are some suggestions:
-
Stationary Phase: A normal-phase silica (B1680970) gel is typically used. Ensure the silica is properly activated.
-
Mobile Phase Optimization: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increase the polarity. Fine-tuning the solvent ratio is critical.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using preparative reverse-phase HPLC. This technique separates compounds based on hydrophobicity and can be very effective for this separation.
Question 5: My purified this compound shows a gradual color change from red to a brownish hue upon storage. What is causing this degradation?
Answer: this compound, like other anthracyclines, is sensitive to light and air.[3][4] The color change suggests degradation, likely due to oxidation.
-
Storage Conditions: Store purified this compound as a solid under an inert atmosphere (argon or nitrogen) at low temperature (-20°C or below) and protected from light.[5]
-
Solvent for Storage: If storing in solution for a short period, use a deoxygenated, anhydrous solvent. Aqueous solutions are generally less stable.
Question 6: During preparative HPLC purification, I am observing broad peaks and poor resolution. What are the potential causes and solutions?
Answer: Broad peaks and poor resolution in preparative HPLC can be caused by several factors:
-
Column Overloading: Injecting too much sample onto the column is a common cause. Reduce the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. Re-evaluate the mobile phase using analytical HPLC to achieve better separation before scaling up. The use of a buffer to control pH can also be beneficial.
-
Column Degradation: The performance of HPLC columns can degrade over time, especially when used with complex mixtures. Flush the column thoroughly or consider replacing it if performance does not improve.
-
Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak broadening. Ensure complete dissolution before injection.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected during the synthesis and purification of this compound and related anthracyclines. These values should be considered as a general guide, as actual results will vary depending on the specific experimental conditions.
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Typical Yield (%) | Notes |
| Glycosylation of Daunorubicinone | 40 - 60% | Highly dependent on reaction conditions and purity of starting materials. |
| Deprotection Steps | 70 - 90% | Varies with the protecting groups used. |
| Overall Synthesis Yield | 20 - 40% | Based on the starting amount of daunorubicinone. |
Table 2: Purity and Recovery Data for Purification Methods
| Purification Method | Typical Purity (%) | Typical Recovery (%) |
| Silica Gel Chromatography | > 95% | 60 - 80% |
| Preparative Reverse-Phase HPLC | > 99% | 70 - 90% |
Experimental Protocols
General Protocol for the Synthesis of this compound (4'-deoxydoxorubicin)
This protocol is a generalized procedure and may require optimization.
-
Preparation of the Glycosyl Donor: The daunosamine sugar is appropriately protected (e.g., N-trifluoroacetyl) and converted into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.
-
Glycosylation: The protected daunorubicinone is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere. A glycosylation promoter (e.g., silver triflate, trimethylsilyl (B98337) triflate) is added, and the solution is cooled. The glycosyl donor, dissolved in an anhydrous solvent, is then added dropwise. The reaction is stirred at low temperature and monitored by TLC or HPLC.
-
Workup: Upon completion, the reaction is quenched, and the organic layer is washed sequentially with a mild aqueous acid, bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Deprotection: The crude protected this compound is subjected to deprotection conditions to remove the protecting groups from the sugar moiety. This typically involves basic hydrolysis (e.g., with sodium hydroxide (B78521) in methanol/water) to remove the trifluoroacetyl group.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by preparative reverse-phase HPLC.
Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 254 nm and 480 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting guide for addressing low yields in this compound synthesis.
References
Addressing batch-to-batch variability of Esorubicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Esorubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic derivative of the anthracycline antibiotic doxorubicin (B1662922) with potential antineoplastic activity.[1] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II. This action disrupts DNA replication, ultimately interfering with RNA and protein synthesis in cancer cells.[1] While it is designed to have less cardiotoxicity than doxorubicin, it may cause more significant myelosuppression.[1]
Q2: What are the common causes of batch-to-batch variability in pharmaceutical products like this compound?
Batch-to-batch variability in active pharmaceutical ingredients (APIs) can stem from several factors throughout the manufacturing lifecycle. These can include inconsistencies in raw materials, slight deviations in synthetic or purification processes, and variations in storage and handling conditions.[2][3] For complex molecules like this compound, minor changes can impact physicochemical properties, stability, and ultimately, biological activity. A data-centric approach, focusing on process optimization and identifying Critical Quality Attributes (CQAs), is crucial for managing this variability.[3]
Q3: How should this compound be properly handled and stored to minimize degradation?
Proper handling and storage are critical for maintaining the stability and consistency of this compound. As an anthracycline, it should be protected from light.[4] It is recommended to store this compound at room temperature in tightly sealed containers, away from direct sunlight or strong incandescent light, heat, and moisture.[4] Incompatible substances to avoid include strong oxidizing agents, strong acids, and strong bases.[4] For reconstituted solutions, stability may be limited, and they should be handled according to specific product guidelines, often requiring refrigeration and use within a short timeframe.[4]
Q4: What analytical methods are recommended for assessing the quality and consistency of different this compound batches?
High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for the quality control of anthracyclines like this compound.[5][6] It can be used to determine purity, identify and quantify degradation products, and establish a consistent chemical fingerprint for each batch. Spectrophotometric and spectrofluorimetric methods can also be employed for quantification, particularly in less complex matrices.[6][7] For detailed analysis in biological samples, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high sensitivity and specificity.[8]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between this compound Batches
You may observe variations in the efficacy or toxicity of this compound across different experimental setups when using different batches of the compound.
Possible Causes:
-
Degradation of this compound: Improper storage or handling may have led to the degradation of one or more batches.
-
Variation in Purity: The purity profile may differ between batches.
-
Presence of Impurities or Solvents: Residual solvents or impurities from the manufacturing process could affect biological activity.
-
Differences in Formulation: If using a formulated product, variations in excipients could be a factor.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Recommended Actions:
-
Verify Storage Conditions: Confirm that all batches have been stored according to the manufacturer's recommendations (protection from light, appropriate temperature).
-
Perform Analytical Characterization: Use HPLC to compare the purity and impurity profiles of the different batches.
-
Quantify Active Compound: Accurately determine the concentration of this compound in your prepared solutions for each batch.
-
Contact Supplier: If significant differences are observed, provide your analytical data to the supplier for further investigation.
Issue 2: Unexpected Toxicity or Side Effects
A new batch of this compound exhibits a different toxicity profile compared to previous batches.
Possible Causes:
-
Presence of a Toxic Impurity: A new or elevated level of an impurity may be present.
-
Higher Potency: The batch may have a higher concentration of the active compound than specified.
-
Different Salt Form or Polymorph: Variations in the solid-state chemistry could affect solubility and bioavailability.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Compare the CoAs for the different batches, paying close attention to purity and impurity specifications.
-
Characterize the Compound: In addition to HPLC, consider techniques like Mass Spectrometry (MS) to identify any unknown impurities and Powder X-ray Diffraction (PXRD) to check for different crystalline forms.[9]
-
Dose-Response Analysis: Perform a new dose-response curve for the new batch to determine its EC50 or IC50 and compare it to previous batches.
Quantitative Data Summary
The following table provides a hypothetical comparison of two different batches of this compound to illustrate potential sources of variability.
| Parameter | Batch A | Batch B | Specification | Analytical Method |
| Purity (by HPLC) | 99.2% | 97.5% | ≥ 98.0% | HPLC-UV |
| Major Impurity 1 | 0.3% | 1.1% | ≤ 0.5% | HPLC-UV |
| Residual Solvent (Methanol) | 250 ppm | 800 ppm | ≤ 500 ppm | Gas Chromatography |
| Water Content | 0.8% | 1.5% | ≤ 2.0% | Karl Fischer Titration |
| Appearance | Red-Orange Crystalline Powder | Red-Orange Crystalline Powder | Conforms | Visual Inspection |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound batches.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar)[10]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
o-Phosphoric acid
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.16% o-phosphoric acid solution, acetonitrile, and methanol. A common ratio is 60:32:8 (aqueous:acetonitrile:methanol).[5]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to a final concentration of 10 µg/mL.[5]
-
Sample Preparation: Prepare samples of each this compound batch at the same concentration as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the retention time of the main peak and the presence of any impurity peaks. Calculate the purity based on the peak area percentage.
Signaling Pathway
This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the disruption of DNA replication and transcription.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. This compound | C27H29NO10 | CID 152036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. zaether.com [zaether.com]
- 4. laurentian.ca [laurentian.ca]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Epirubicin: Biological Properties, Analytical Methods, and Drug Delivery Nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
Validation & Comparative
Comparative Efficacy of Esorubicin and Its Analogues: A Guide for Researchers
Esorubicin, a synthetic derivative of doxorubicin (B1662922), and its analogues represent a significant area of research in the development of anthracycline-based chemotherapeutics with improved efficacy and reduced toxicity.[1][2] This guide provides a comparative analysis of the performance of this compound and its key analogues, Epirubicin and AD198, with supporting experimental data to inform researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity and Clinical Efficacy
The following tables summarize the in vitro cytotoxicity and clinical trial outcomes for this compound and its analogues compared to the parent compound, Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50/ID50 Values)
| Compound | Cell Line | Cancer Type | IC50/ID50 (µM) | Comparative Potency | Reference(s) |
| This compound (4'-deoxydoxorubicin) | Various Human Tumor Cell Lines | Various Solid Tumors | Not specified | Generally more potent than Doxorubicin. Had lower average ID50 values than Doxorubicin and 4'-deoxy-4'-iododoxorubicin (B1235279) in most cell lines tested. | [3][4] |
| Rat and Human Hepatocytes | N/A | Not specified | More toxic than Doxorubicin and Epirubicin. | [5] | |
| Epirubicin | U-87 | Glioma | 6.3 | - | [6] |
| MCF-7 | Breast Adenocarcinoma | ~0.02 | - | [7] | |
| ZR75-1 | Breast Carcinoma | 0.02 | - | [7] | |
| AD198 | MCF-7 (Pgp-negative) | Breast Cancer | Not specified | Comparable to Doxorubicin | [1] |
| A2780 (Pgp-negative) | Ovarian Carcinoma | Not specified | Comparable to Doxorubicin | [1] | |
| MCF-7/AD (Pgp-positive) | Breast Cancer | 0.15 | Significantly more active than Doxorubicin (IC50 = 2.5 µM) | [1] | |
| A2780/DX5 (Pgp-positive) | Ovarian Carcinoma | 0.07 | Significantly more active than Doxorubicin (IC50 = 0.6 µM) | [1] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.010033 | - | [7] |
| ZR75-1 | Breast Carcinoma | 0.032 | - | [7] |
Table 2: Clinical Efficacy and Cardiotoxicity
| Compound | Cancer Type | Key Findings | Cardiotoxicity Profile | Reference(s) |
| This compound | Various Solid Tumors | Showed antitumor activity in a Phase I trial, with minor responses in melanoma, breast cancer, lymphoma, and gastric cancer.[8] Experimentally effective against doxorubicin-resistant malignancies.[9] | Reduced potential for heart damage compared to doxorubicin in preclinical models and a Phase I trial.[8][9] | [8][9] |
| Epirubicin | Metastatic Breast Cancer | Achieved a 33% overall response rate in one study and 35.3-50% in another Phase II trial.[3][5] A randomized study showed similar remission rates to doxorubicin (52% vs. 54%) but with lower toxicity.[5] | Generally causes fewer side effects, including congestive heart failure, compared to doxorubicin.[5] | [3][5] |
| AD198 | N/A (Preclinical) | Highly active in human solid tumor cell lines expressing the classical multidrug-resistant phenotype.[1] | Preclinical studies in rodent models suggest it is non-cardiotoxic and may be cardioprotective against doxorubicin-induced cardiomyopathy. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment: Clonogenic Assay
This assay determines the ability of a single cell to grow into a colony, thereby assessing the cytotoxic and anti-proliferative effects of a compound.
a. Cell Preparation and Seeding:
-
Cancer cell lines are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the exponential growth phase using trypsin-EDTA.
-
A single-cell suspension is prepared, and cells are counted.
-
A predetermined number of cells (typically 200-1000 cells/well, depending on the plating efficiency of the cell line) are seeded into 6-well plates.
b. Drug Treatment:
-
After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Epirubicin, AD198, Doxorubicin).
-
A vehicle control (e.g., DMSO) is included.
-
The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
c. Colony Formation and Staining:
-
After the treatment period, the drug-containing medium is removed, and the cells are washed with PBS.
-
Fresh, drug-free medium is added to each well.
-
The plates are incubated for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
The medium is removed, and the colonies are fixed with a solution such as 4% paraformaldehyde or a methanol:acetic acid mixture.
-
The fixed colonies are stained with a 0.5% crystal violet solution.
d. Data Analysis:
-
The number of colonies in each well is counted manually or using an automated colony counter.
-
The plating efficiency (PE) and surviving fraction (SF) are calculated.
-
Dose-response curves are generated, and the IC50/ID50 values (the concentration of the drug that inhibits colony formation by 50%) are determined.
Cardiotoxicity Assessment: Measurement of Left Ventricular Ejection Fraction (LVEF)
Echocardiography is a standard non-invasive method used to assess cardiac function and detect cardiotoxicity.
a. Baseline and Follow-up Imaging:
-
A baseline echocardiogram is performed on patients before initiating chemotherapy.
-
Follow-up echocardiograms are conducted at regular intervals during and after treatment (e.g., every 3 months during therapy and then periodically post-treatment).
b. Image Acquisition:
-
Standard 2D and/or 3D echocardiographic images are acquired using a commercial ultrasound system.
-
Apical four-chamber and two-chamber views are obtained to assess left ventricular volumes.
c. LVEF Calculation (Biplane Simpson's Method):
-
The endocardial border of the left ventricle is traced at end-diastole and end-systole in both the apical four-chamber and two-chamber views.
-
The left ventricular end-diastolic volume (LVEDV) and left ventricular end-systolic volume (LVESV) are calculated by the ultrasound system's software.
-
The LVEF is calculated using the formula: LVEF (%) = [(LVEDV - LVESV) / LVEDV] x 100.
d. Definition of Cardiotoxicity:
-
A significant decrease in LVEF from baseline is indicative of cardiotoxicity. A common definition is a decline in LVEF by >10 percentage points to a value below the lower limit of normal (typically <50-55%).
Assessment of Multidrug Resistance: P-glycoprotein (P-gp) Mediated Drug Efflux Assay
This assay determines if a compound is a substrate of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance.
a. Cell Culture:
-
Parental (Pgp-negative) and multidrug-resistant (Pgp-positive, overexpressing P-gp) cancer cell lines are cultured under standard conditions.
b. Drug Accumulation/Efflux:
-
Cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) or the test compound (e.g., AD198, Doxorubicin) for a specific period.
-
To assess efflux, after the loading period, the cells are washed and incubated in drug-free medium.
-
The intracellular concentration of the fluorescent substrate or drug is measured at different time points using flow cytometry or HPLC.
c. Inhibition of P-gp:
-
In parallel experiments, cells are pre-incubated with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) before the addition of the P-gp substrate or test compound.
-
An increase in intracellular drug accumulation or a decrease in efflux in the presence of the inhibitor indicates that the compound is a substrate of P-gp.
d. Data Analysis:
-
The fluorescence intensity or drug concentration inside the cells is quantified.
-
The efflux ratio is calculated by comparing the intracellular concentration in Pgp-positive cells to that in Pgp-negative cells or in the presence and absence of a P-gp inhibitor.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. In vitro activity of 4'-iodo-4'-deoxydoxorubicin on human colo-rectal cancer as measured by a short-term antimetabolic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and biological characterization of 4'-iodo-4'-deoxydoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of 4'-deoxy-4'-iododoxorubicin and other anthracyclines in the human tumor clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, this compound and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epirubicin and doxorubicin: a comparison of their characteristics, therapeutic activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phase I trial of this compound (4'deoxydoxorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial with 4'-deoxydoxorubicin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Esorubicin In Vivo Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Esorubicin (also known as 4'-deoxydoxorubicin) against its parent compound, Doxorubicin (B1662922). This compound, an anthracycline analog, has been evaluated in preclinical models to determine its efficacy and toxicity profile relative to established chemotherapeutic agents. This document summarizes key experimental findings, presents comparative data in a structured format, and details the methodologies employed in these pivotal studies.
Executive Summary
Preclinical in vivo studies indicate that this compound demonstrates potent anti-tumor activity against a range of murine tumor models. When compared to Doxorubicin at equitoxic doses, this compound shows comparable or superior efficacy depending on the tumor type. Notably, this compound has exhibited significant activity against colon adenocarcinoma, a tumor type often less responsive to Doxorubicin. However, it is also established that this compound is 1.5 to 3 times more potent and demonstrates higher toxicity than Doxorubicin on a weight-for-weight basis. The optimal therapeutic schedule for this compound in mice has been identified as a weekly treatment regimen.
Comparative Efficacy of this compound vs. Doxorubicin in Murine Tumor Models
The following tables summarize the in vivo anti-tumor activity of this compound in comparison to Doxorubicin across various tumor models. The data is derived from studies where the drugs were administered intravenously at equitoxic doses.
| Tumor Model | Drug | Optimal Dose (mg/kg) | Treatment Schedule | Antitumor Activity Outcome |
| Gross Leukemia | This compound | 2.7 | i.v., weekly | As active as Doxorubicin[1] |
| Doxorubicin | 4 | i.v., weekly | As active as this compound[1] | |
| Mammary Carcinoma | This compound | 2.7 | i.v., weekly | As active as Doxorubicin[1] |
| Doxorubicin | 4 | i.v., weekly | As active as this compound[1] | |
| MS-2 Sarcoma | This compound | 2.7 | i.v., weekly | As active as Doxorubicin[1] |
| Doxorubicin | 4 | i.v., weekly | As active as this compound[1] | |
| B16 Melanoma | This compound | 2.7 | i.v., weekly | Slightly less active than Doxorubicin[1] |
| Doxorubicin | 4 | i.v., weekly | Slightly more active than this compound[1] | |
| Colon 38 Adenocarcinoma | This compound | 2.7 | i.v., weekly | More active than Doxorubicin[1] |
| Doxorubicin | 4 | i.v., weekly | Less active than this compound[1] | |
| MAM-induced Colon Tumors | This compound | 2.7 or 5 | 4 or 6 weekly i.v. injections | Significant decrease in tumor number[2] |
| Doxorubicin | Not specified | Not specified | Not specified in direct comparison[2] |
Toxicity Profile Comparison
| Drug | Acute Toxicity (LD50) in Mice (mg/kg) | Key Toxicity Findings |
| This compound | 4.4 (single i.v. dose) | 1.5-3 times more toxic than Doxorubicin. Dose-limiting toxicity is myelosuppression (leukopenia).[1] |
| Doxorubicin | 13.2 (single i.v. dose) | Less acutely toxic than this compound on a weight basis. Known for cardiotoxicity.[1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Antitumor Activity in Murine Tumor Models[1]
-
Animal Models: Inbred mice of various strains were used depending on the tumor model.
-
Tumor Implantation:
-
Gross Leukemia: Intravenous (i.v.) inoculation of leukemic cells.
-
Mammary Carcinoma, MS-2 Sarcoma, B16 Melanoma, Colon 38 Adenocarcinoma: Subcutaneous (s.c.) implantation of tumor fragments.
-
-
Drug Administration:
-
This compound and Doxorubicin were dissolved in sterile saline.
-
Drugs were administered intravenously (i.v.) via the tail vein.
-
Treatment was initiated when tumors were palpable or at a specified time post-leukemia cell inoculation.
-
Various treatment schedules were tested, with a weekly schedule found to be optimal for this compound.
-
-
Efficacy Evaluation:
-
Solid Tumors: Tumor growth was monitored by caliper measurements. Antitumor efficacy was assessed by comparing the mean tumor weight in treated versus control groups.
-
Leukemia: Efficacy was determined by the increase in the median survival time of treated mice compared to control mice.
-
-
Toxicity Assessment: Acute toxicity was determined by establishing the LD50 (the dose lethal to 50% of the animals) following a single intravenous injection. General toxicity was monitored by observing weight loss and overall animal health.
Antitumor Activity in Carcinogen-Induced Colon Tumors[2]
-
Animal Model: CF1 mice.
-
Tumor Induction: Mice received 10 weekly subcutaneous injections of methylazoxymethyl acetate (B1210297) (MAM) to induce colon tumors.
-
Drug Administration:
-
This compound was administered intravenously at doses of 2.7 mg/kg for four weekly injections or 5 mg/kg for six weekly injections.
-
A combination therapy of this compound (3.3 mg/kg) and 5-Fluorouracil (B62378) (23 mg/kg) was also evaluated.
-
-
Efficacy Evaluation: The number and size of macroscopic tumors were recorded at the end of the experiment (between 16 and 39 weeks after the first carcinogen treatment). Statistical significance was determined by comparing tumor size and number in treated groups versus untreated controls.
Mechanism of Action and Signaling Pathways
This compound, as an anthracycline, shares a primary mechanism of action with Doxorubicin, which involves the inhibition of topoisomerase II and intercalation into DNA. This leads to the disruption of DNA replication and repair, ultimately inducing apoptosis in cancer cells.
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: Workflow for in vivo comparison of this compound and Doxorubicin.
Anthracycline Anti-Tumor Signaling Pathway
Caption: General mechanism of action for anthracyclines like this compound.
References
- 1. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumoral activity of 4'-deoxydoxorubicin compared to doxorubicin and 5-fluorouracil on methylazoxymethanol acetate-induced colon tumors in CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Esorubicin's Impact on Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemotherapeutic agents on gene expression is paramount for advancing cancer treatment. This guide provides a comparative analysis of Esorubicin's anticipated effects on gene expression profiles, drawing parallels with its parent compound, Doxorubicin (B1662922), due to the limited direct research on this compound's specific gene expression signature.
This compound, a synthetic derivative of the anthracycline antibiotic Doxorubicin, was developed with the aim of retaining antitumor efficacy while potentially reducing cardiotoxicity.[1][2] Its primary mechanism of action, like other anthracyclines, involves the intercalation into DNA and the inhibition of topoisomerase II. This disruption of DNA replication and transcription ultimately interferes with RNA and protein synthesis, leading to cancer cell death.[1][3][4] Although the clinical development of this compound was discontinued, its structural and mechanistic similarity to Doxorubicin allows for an inferred understanding of its likely impact on cellular gene expression.[1]
Comparative Gene Expression Profiles: this compound (Inferred) vs. Doxorubicin
Given the shared mechanism of action, it is highly probable that this compound induces a gene expression profile largely overlapping with that of Doxorubicin. The following table summarizes the key gene expression changes observed in cancer cells treated with Doxorubicin, which can be extrapolated to this compound.
| Biological Process | Key Genes/Pathways Affected by Doxorubicin (and likely this compound) | Observed Effect on Gene Expression | Functional Consequence |
| DNA Damage Response | ATM, MSH2, BRCA1, BRCA2, p53 signaling pathway | Upregulation of DNA repair and checkpoint control genes.[5] Downregulation of BRCA1/2 in resistant cells.[6] | Activation of cell cycle arrest and apoptosis in response to DNA damage. |
| Apoptosis | BCL2 family (Bcl-2, Bax), Caspases, TNFRSF11A | Downregulation of anti-apoptotic genes (e.g., BCL2) and upregulation of pro-apoptotic genes.[5] | Induction of programmed cell death in cancer cells. |
| Cell Cycle Regulation | CDKN1A (p21), Cyclins (e.g., Cyclin B1), CDKs | Upregulation of cell cycle inhibitors (e.g., p21).[5] Downregulation of genes promoting cell cycle progression in sensitive cells. | Arrest of the cell cycle, preventing proliferation of cancer cells. |
| Drug Resistance | ABC transporters (e.g., MDR1/ABCB1), GSTP1 | Overexpression of drug efflux pumps and detoxification enzymes in resistant cells.[5][6] | Reduced intracellular drug concentration and increased drug metabolism, leading to resistance. |
| Signaling Pathways | ErbB signaling, TGF-beta signaling, MAP-kinase signaling pathways | Upregulation in Doxorubicin-resistant tumors.[7] | Promotion of cell survival and proliferation, contributing to drug resistance. |
| Cardiomyocyte-Specific Genes | alpha-actin, troponin I, myosin light chain 2 | Selective decrease in the expression of muscle-specific genes in cardiac muscle cells.[8] | Contributes to the cardiotoxic side effects of anthracyclines. |
Experimental Protocols
The following provides a generalized methodology for key experiments used to determine the gene expression profiles of anthracyclines like Doxorubicin, which would be applicable for studying this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Various cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; cervical cancer: HeLa) and normal cell lines (e.g., human induced pluripotent stem cell-derived cardiomyocytes) are used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Exposure: Cells are treated with varying concentrations of the anthracycline (e.g., Doxorubicin) or a vehicle control for specific time periods (e.g., 24, 48 hours).
Gene Expression Analysis (Microarray or RNA-Seq)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Library Preparation (for RNA-Seq) or cDNA Synthesis and Labeling (for Microarray):
-
RNA-Seq: mRNA is enriched and fragmented, followed by reverse transcription to cDNA. Sequencing adapters are then ligated to the cDNA fragments.
-
Microarray: RNA is reverse transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
-
Hybridization or Sequencing:
-
RNA-Seq: The prepared library is sequenced using a high-throughput sequencing platform.
-
Microarray: Labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
-
Data Analysis:
-
RNA-Seq: Raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differentially expressed genes are identified using statistical analysis.
-
Microarray: The microarray scanner measures the fluorescence intensity of each spot, and the data is normalized. Statistical tests are used to identify genes with significant changes in expression.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the processes involved, the following diagrams are provided.
Caption: Inferred signaling pathway of this compound leading to apoptosis.
Caption: A typical workflow for analyzing gene expression changes.
References
- 1. medkoo.com [medkoo.com]
- 2. Antitumor activity of this compound in human tumor clonogenic assay with comparisons to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound | C27H29NO10 | CID 152036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of selected gene expression profiles in sensitive and resistant cancer cells treated with doxorubicin and Selol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance | PLOS One [journals.plos.org]
- 7. Chemotherapy-induced tumor gene expression changes in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin selectively inhibits muscle gene expression in cardiac muscle cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Esorubicin Sensitivity: A Comparative Guide for Researchers
Esorubicin, a synthetic analog of doxorubicin (B1662922), is an anthracycline antineoplastic agent. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and repair, ultimately leading to cell death. While clinically significant, the efficacy of this compound, much like other anthracyclines, is often hampered by both intrinsic and acquired drug resistance. Identifying predictive biomarkers for this compound sensitivity is crucial for patient stratification and the development of more effective therapeutic strategies.
This guide provides a comparative overview of established and emerging biomarkers for predicting sensitivity to anthracyclines, with a focus on this compound and its closely related counterparts, doxorubicin and epirubicin. We present experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways to aid researchers in this critical area of oncology.
Performance Comparison of Biomarkers for Anthracycline Sensitivity
The predictive value of a biomarker is often assessed by its correlation with clinical outcomes or in vitro drug sensitivity, commonly measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater sensitivity to the drug.
Genetic and Protein Biomarkers
| Biomarker | Cancer Type(s) | Method of Detection | Correlation with Anthracycline Sensitivity | Quantitative Data (Example) |
| TOP2A (Gene Amplification) | Breast Cancer | FISH, CISH | Increased amplification is associated with better response. | Patients with TOP2A-amplified tumors treated with tailored FEC had a hazard ratio (HR) for relapse-free survival of 0.45.[1] |
| TOP2A (Protein Expression) | Breast Cancer | Immunohistochemistry (IHC) | Higher expression correlates with increased sensitivity. | High TOP2A expression is associated with a better response to anthracycline-based chemotherapy.[2] |
| HER2 (Gene Amplification) | Breast Cancer | FISH, CISH | Co-amplification with TOP2A can predict response. | In HER2-amplified tumors, TOP2A co-amplification was associated with improved relapse-free survival (HR = 0.30).[1] |
| ABC Transporters (e.g., ABCB1/MDR1) | Various | RT-qPCR, Flow Cytometry, IHC | Overexpression is a major mechanism of resistance, leading to decreased intracellular drug concentration. | Doxorubicin-resistant NCI-ADR-Res cells showed 160.34-fold higher resistance compared to sensitive OVCAR-8 cells, with high ABCB1 expression.[3] |
| BRCA1 (Gene Expression Signature) | Triple-Negative Breast Cancer | Microarray, RNA-seq | "BRCAness" phenotype is associated with increased sensitivity to DNA-damaging agents like anthracyclines. | A BRCA1-like gene expression signature can identify tumors with increased sensitivity to doxorubicin/cyclophosphamide chemotherapy.[4] |
Metabolomic Biomarkers
| Biomarker | Sample Type | Method of Detection | Correlation with Anthracycline Sensitivity |
| Phosphocholine to Glycerophosphocholine (PC/GPC) Ratio | Cell Lines, Tumor Tissue | Magnetic Resonance Spectroscopy (MRS) | A decreased PC/GPC ratio following doxorubicin treatment has been observed in sensitive breast cancer cell lines. |
| Glutamine and Glutathione Metabolism | Cell Lines, Plasma | LC-MS, GC-MS | Alterations in these pathways are associated with the development of anthracycline resistance. |
| Krebs Cycle Intermediates | Plasma | LC-MS | Higher levels of fumarate (B1241708) and succinate (B1194679) have been correlated with early anthracycline-induced cardiotoxicity, which may indirectly relate to cellular drug processing. |
Comparison with Alternative Drugs
While this compound offers a potentially improved therapeutic window compared to doxorubicin, other alternatives also exist, each with its own efficacy and resistance profile.
| Drug | Class | Mechanism of Action | Known Biomarkers of Sensitivity/Resistance |
| Doxorubicin | Anthracycline | DNA intercalator and Topoisomerase II inhibitor. | TOP2A amplification/expression, ABC transporter expression, BRCAness. |
| Epirubicin | Anthracycline | Stereoisomer of doxorubicin; DNA intercalator and Topoisomerase II inhibitor. | Similar to doxorubicin; hypoxia-related markers (VEGF, GLUT-1) have also been implicated. |
| Mitoxantrone (B413) | Anthracenedione | DNA intercalator and Topoisomerase II inhibitor with reduced cardiotoxicity compared to doxorubicin.[5][6] | ABCG2 expression is a key resistance determinant. |
| Pixantrone | Aza-anthracenedione | Topoisomerase II inhibitor designed to have reduced cardiotoxicity.[7] | Less well-defined, but likely involves Topoisomerase II and drug efflux pumps. |
| Liposomal Doxorubicin (e.g., Doxil, Myocet) | Anthracycline | Encapsulated doxorubicin, altering pharmacokinetics and reducing cardiotoxicity.[8][9] | Similar to doxorubicin, but uptake and retention may be affected by tumor microenvironment. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other drug) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Long-term Survival Assessment: Clonogenic Assay
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cytotoxicity.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and then stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Protein Expression Analysis: Western Blot for TOP2A
This technique is used to detect and quantify the expression level of a specific protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TOP2A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against TOP2A, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis: RT-qPCR for ABCB1
This method is used to measure the amount of a specific mRNA transcript.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for ABCB1 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform the quantitative PCR reaction using the specific primers and qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression of ABCB1 using the ΔΔCt method, normalized to the reference gene.[11]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance Pathway
Caption: this compound's mechanism and resistance pathways.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. The correlation study between TOP2A gene expression in circulating tumor cells and chemotherapeutic drug resistance of patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substituting Doxorubicin with nonpegylated liposomal Doxorubicin for the treatment of early breast cancer: results of a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Esorubicin and Epirubicin Cytotoxicity: A Guide for Researchers
An objective comparison of the cytotoxic profiles of two potent anthracycline analogs, Esorubicin and Epirubicin, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the cytotoxic effects of this compound and Epirubicin, two closely related anthracycline antibiotics employed in cancer chemotherapy. While both agents share a common mechanism of action, subtle structural differences may influence their potency and cellular effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to aid in the informed selection and application of these compounds in research and development.
Comparative Cytotoxicity Data
The cytotoxic potency of this compound and Epirubicin is cell-line dependent. While direct, comprehensive comparative studies across a wide range of cancer cell lines are limited, existing data provides valuable insights into their relative efficacy.
A key study investigating the cytotoxicity of five anthracyclines in primary cultures of rat and human hepatocytes established a clear rank order of toxicity. In both human and rat hepatocytes, this compound demonstrated greater cytotoxicity than Epirubicin. The rank order was determined to be: this compound > Doxorubicin = Epirubicin ≥ Idarubicin (B193468) > Daunorubicin[1]. This suggests that in hepatic cell models, this compound is a more potent cytotoxic agent.
For a more granular comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Epirubicin in various cancer cell lines as reported in the literature. Corresponding comprehensive data for this compound is not as readily available in publicly accessible literature, highlighting a gap in current research.
| Cell Line | Cancer Type | Epirubicin IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.6 (as µg/mL) |
| NCI-H460 | Lung Cancer | 0.02 |
| MCF10A | Non-tumorigenic Breast | 0.1 |
| U-87 | Glioblastoma | 6.3 |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time, assay method, and cell density. The data presented here is for comparative purposes and is collated from different studies.
Mechanism of Action and Cellular Effects
This compound and Epirubicin, as anthracycline derivatives, exert their cytotoxic effects through a multi-faceted mechanism primarily targeting DNA and associated enzymes.
1. DNA Intercalation and Topoisomerase II Inhibition: Both compounds intercalate into the DNA double helix, a process that physically obstructs DNA and RNA synthesis. This intercalation also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. The stabilization of this complex leads to the accumulation of double-strand breaks in the DNA, a catastrophic event for the cell.
2. Induction of Apoptosis: The extensive DNA damage triggered by this compound and Epirubicin activates cellular stress responses that converge on the induction of apoptosis, or programmed cell death. Epirubicin has been shown to induce apoptosis in various cell types, including osteoblasts and microglia[2]. The apoptotic signaling cascade initiated by Epirubicin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2]. The intrinsic pathway is characterized by the involvement of Bcl-2 family proteins and the release of cytochrome c from the mitochondria, while the extrinsic pathway is mediated by death receptors on the cell surface.
3. Cell Cycle Arrest: A critical consequence of DNA damage is the activation of cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. If the damage is too severe, these checkpoints can direct the cell towards apoptosis. Epirubicin has been demonstrated to cause cell cycle arrest at different phases depending on the cancer cell type. In MCF-7 breast cancer cells, which have wild-type p53, Epirubicin induces a block in the G1 phase of the cell cycle[3]. This G1 arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21cip1[4]. In contrast, in SK-BR-3 breast cancer cells, which have a mutated p53, Epirubicin treatment leads to an arrest in the late S and G2 phases[3]. Epirubicin has also been shown to cause G2/M arrest in osteoblasts[2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and Epirubicin cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound and Epirubicin by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Epirubicin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or Epirubicin in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound or Epirubicin using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound or Epirubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound or Epirubicin for the specified duration. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound and Epirubicin on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound or Epirubicin
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Epirubicin as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Cellular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing cytotoxicity and the signaling pathways involved in anthracycline-induced cell death.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Signaling pathways of anthracycline-induced cytotoxicity.
References
- 1. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, this compound and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated cell cycle checkpoints in epirubicin-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
A Head-to-Head Comparison of Esorubicin Delivery Systems: A Guide for Researchers
A comprehensive analysis of nanoparticle and liposomal formulations for enhanced delivery of Esorubicin, with a focus on experimental data and methodologies. This guide utilizes data from this compound's close structural analogs, Doxorubicin (B1662922) and Epirubicin, to provide a comparative overview for researchers, scientists, and drug development professionals.
This compound, a potent anthracycline antibiotic, holds significant promise in cancer chemotherapy. However, its clinical efficacy can be hampered by challenges such as poor solubility, rapid clearance, and off-target toxicity. To overcome these limitations, various drug delivery systems have been developed to enhance its therapeutic index. This guide provides a head-to-head comparison of two leading platforms for this compound delivery: nanoparticle-based systems and liposomal formulations.
The following sections present a detailed analysis of these delivery systems, summarizing key quantitative data in structured tables, providing detailed experimental protocols for critical assays, and visualizing relevant biological pathways and experimental workflows using the Graphviz DOT language.
Data Presentation: A Quantitative Comparison
The performance of a drug delivery system is contingent on its physicochemical properties and its interaction with biological systems. The following tables summarize key quantitative data for various nanoparticle and liposomal formulations of Doxorubicin and Epirubicin, serving as a valuable reference for the anticipated performance of this compound-loaded systems.
Table 1: Physicochemical Characterization of Nanoparticle and Liposomal Formulations
| Delivery System | Drug | Carrier Material | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | Epirubicin | PLA–PEG–PLA | 166.93 ± 1.40 | - | 88.3 | - | [1] |
| Polymeric Nanoparticles | Doxorubicin | PLGA | 165.4 | - | 78.3 | - | [2] |
| Liposomes | Doxorubicin | Palm Oil/PC/CH/PEG | 438 - 453 | -31 to -32 | ~99 | - | [3] |
| Liposomes with Gold Nanoparticles | Doxorubicin | HSPC/Chol/mPEG2000-DSPE | 177.3 ± 33.9 | +4.4 ± 1.1 | 87.44 | - | [4] |
| Conventional Liposomes | Doxorubicin | HSPC/Chol/mPEG2000-DSPE | 112.5 ± 10.3 | -18.5 ± 1.6 | 93.71 | - | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Formulations in Different Cancer Cell Lines
| Delivery System | Drug | Cell Line | IC50 (µM) | Reference |
| Free Doxorubicin | Doxorubicin | MCF7 | ~8.14 µg/mL | [5] |
| Free Doxorubicin | Doxorubicin | HeLa | ~1.3 µg/mL | [5] |
| Free Doxorubicin | Doxorubicin | HEK293T | ~0.5 µg/mL | [5] |
| Free Doxorubicin | Doxorubicin | T47D | 8.53 | [6] |
| Free Doxorubicin | Doxorubicin | MDA-MB-453 | 0.69 | [6] |
| Free Doxorubicin | Doxorubicin | MDA-MB-468 | 0.27 | [6] |
| SPIO Nanoparticles | Doxorubicin | MCF7 | 18.245 | [7] |
| Free Doxorubicin | Doxorubicin | MCF7 | 1.2009 | [7] |
| Palm Oil Liposomes | Doxorubicin | MCF7 | 376.45 - 387.22 µg/mL | [3] |
| Caelyx® (Liposomal Doxorubicin) | Doxorubicin | MCF7 | 483.84 µg/mL | [3] |
| Palm Oil Liposomes | Doxorubicin | MDA-MB-231 | 726.40 - 755.73 µg/mL | [3] |
| Caelyx® (Liposomal Doxorubicin) | Doxorubicin | MDA-MB-231 | 972.91 µg/mL | [3] |
| Pluronic Micelles (c(RGDyK)-FP-DP) | Doxorubicin & Paclitaxel | KBv | 0.146 µg/mL | [8] |
| Pluronic Micelles (PF-DP) | Doxorubicin & Paclitaxel | KBv | 0.802 µg/mL | [8] |
| Free Drug Combination | Doxorubicin & Paclitaxel | KBv | 7.121 µg/mL | [8] |
Table 3: In Vivo Antitumor Efficacy
| Delivery System | Drug(s) | Tumor Model | Outcome | Reference |
| c(RGDyK)-FP-DP Micelles | Doxorubicin & Paclitaxel | Subcutaneous KBv | 88.4% tumor inhibition rate | [8] |
| PF-DP Micelles | Doxorubicin & Paclitaxel | Subcutaneous KBv | 57.7% tumor inhibition rate | [8] |
| Free Drug Combination | Doxorubicin & Paclitaxel | Subcutaneous KBv | 40.0% tumor inhibition rate | [8] |
| 2C5-modified Doxil® | Doxorubicin | 4T1, C26, PC3 tumors | Significantly enhanced therapeutic efficacy compared to controls | [9][10] |
Mandatory Visualization
Visualizing complex biological processes and experimental procedures is crucial for clear communication in scientific research. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound delivery systems.
Caption: Mechanism of action of this compound.
References
- 1. Development of Epirubicin-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Development and Characterization of Liposomal Doxorubicin Hydrochloride with Palm Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Esorubicin: A Comparative Clinical and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: A Shared Path with a Key Divergence
Esorubicin, like other anthracyclines, exerts its cytotoxic effects through a multi-faceted mechanism of action. The primary pathways include:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[1] Furthermore, it acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1]
-
Generation of Reactive Oxygen Species (ROS): A significant contributor to the clinical activity and toxicity of anthracyclines is the generation of free radicals. This process is implicated in the cardiotoxic side effects of these drugs. While this compound also partakes in this mechanism, preclinical and early clinical data suggest a reduced potential for heart damage compared to doxorubicin (B1662922).[2][3]
The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity, largely inferred from the well-established mechanism of Doxorubicin.
References
Safety Operating Guide
Safer Disposal of Esorubicin: A Procedural Guide for Laboratory Professionals
Providing essential guidance for the safe handling and disposal of the cytotoxic agent esorubicin is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. this compound, an anthracycline analogue, requires stringent disposal protocols due to its potential hazardous properties. Adherence to these procedures is paramount for researchers, scientists, and drug development professionals.
This guide offers a step-by-step operational plan for the proper disposal of this compound waste, encompassing immediate safety precautions, waste segregation, and decontamination procedures.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to handle the compound within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosolization and exposure.[1] All personnel must be thoroughly trained in handling cytotoxic agents and be equipped with the appropriate Personal Protective Equipment (PPE).[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves. | Provides a primary barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated.[3] |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects the body and clothing from contamination.[4] |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Necessary when handling the powdered form of the drug or during spill cleanup to prevent inhalation.[1][3] |
This compound Waste Disposal Workflow
The proper segregation and disposal of this compound-contaminated materials are crucial. All waste must be treated as hazardous or cytotoxic waste and must not be mixed with general waste streams.[2][5]
Step-by-Step Disposal Procedures
1. Sharps Waste Management:
-
Collection: Immediately dispose of all contaminated sharps, such as needles, syringes, and broken glass, into a designated puncture-proof sharps container with a purple lid.[6]
-
Best Practices: Needles should not be recapped, bent, or broken before disposal.[1] Syringes with visible amounts of the drug should be disposed of as bulk chemical waste.[1]
-
Final Disposal: Once the container is three-quarters full, securely lock the lid and place it in the designated hazardous waste accumulation area.[1]
2. Liquid Waste Management:
-
Collection: All liquid waste, including unused this compound solutions and contaminated cell culture media, must be collected in a dedicated, leak-proof container that is clearly labeled as "Cytotoxic Waste".[1][7] Do not dispose of liquid cytotoxic waste down the drain.[1][7]
-
Treatment: For added safety, an absorbent powder can be added to the liquid to solidify it before transport.[1][7]
-
Packaging: Securely cap the container and place it inside a secondary container, such as a labeled chemotherapy waste bag, for transport.[1]
3. Solid Waste Management:
-
Segregation: All contaminated solid waste, including gloves, gowns, bench paper, and empty vials, must be placed in a designated yellow chemotherapy waste bag or a puncture-proof container labeled "Cytotoxic Waste".[1][6]
-
Packaging: When the bag or container is full, it should be securely sealed. This primary container should then be placed inside a secondary, rigid container for storage and transport.[1]
Table 2: this compound Waste Container Specifications
| Waste Type | Primary Container | Color Coding | Labeling |
| Sharps | Puncture-proof container | Yellow container with a purple lid | "Cytotoxic Sharps" or "Chemo Sharps"[6] |
| Liquids | Leak-proof, sealable container | N/A | "Cytotoxic Liquid Waste"[1][7] |
| Solids | 2-4 mm thick polypropylene (B1209903) bag or puncture-proof container | Yellow | "Cytotoxic Waste" or "Chemotherapeutic Waste"[1][2][6] |
Spill and Decontamination Procedures
In the event of a spill, the area should be immediately secured to restrict access.[8]
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.[8]
-
For powder spills: Gently cover the spill with wet paper towels to avoid aerosolization.[8]
All cleanup materials are considered cytotoxic waste and must be disposed of accordingly.[8] Following the initial cleanup, the area should be decontaminated. Reusable glassware and surfaces can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing with water.[9]
Disposal of Contaminated Animal Waste
For researchers working with animal models, all animal bedding and carcasses exposed to this compound are considered hazardous and must be disposed of as cytotoxic waste.[8][9] This waste should be collected in labeled, leak-proof containers and incinerated.[9][10]
By adhering to these detailed procedures, laboratories can ensure a safe working environment and responsible management of this compound waste. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for local regulations and pickup schedules.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. laurentian.ca [laurentian.ca]
- 9. unthsc.edu [unthsc.edu]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
Safeguarding Researchers: A Comprehensive Guide to Handling Esorubicin
Essential protocols for the safe management, use, and disposal of the cytotoxic agent Esorubicin are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure a secure research environment.
Researchers, scientists, and drug development professionals handling this compound, a potent anthracycline derivative, must adhere to stringent safety protocols to mitigate the risks associated with this cytotoxic compound. While a specific occupational exposure limit (OEL) for this compound has not been established, it is prudent to handle it with the same level of caution as related compounds like Doxorubicin, for which an OEL has been set. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following equipment is mandatory for all personnel involved in its handling.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be changed every 30-60 minutes or immediately upon contamination. |
| Gown | A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is essential. |
| Eye/Face Protection | Chemical splash goggles in combination with a face shield should be worn to protect against splashes and aerosols. |
| Respiratory Protection | An N95 or higher-level respirator is necessary when handling the powdered form of this compound or when there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be conducted in a designated and controlled area to minimize the risk of contamination.
1. Preparation:
-
Designated Area: All handling of this compound, including reconstitution and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Surface Protection: The work surface of the BSC or fume hood should be covered with a plastic-backed absorbent pad. This pad should be discarded as hazardous waste after each use.
2. Handling:
-
Aerosol Minimization: Employ techniques that minimize the generation of aerosols. When dissolving the powdered form, slowly add the solvent to the vial and allow it to dissolve with gentle swirling rather than vigorous shaking.
-
Sharps Safety: Use Luer-Lok syringes and needles to prevent accidental disconnection. Needles should not be recapped, bent, or broken. Dispose of all sharps in a designated puncture-resistant sharps container.
3. Decontamination:
-
Following each work session, decontaminate all surfaces within the BSC or fume hood with a suitable deactivating agent, followed by a cleaning agent such as 70% ethanol.
Spill Management: Immediate and Effective Response
In the event of an this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, personnel must don the full PPE ensemble described above.
-
Containment and Cleanup:
-
For liquid spills, cover with an absorbent material from a chemotherapy spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
-
Decontamination: Clean the spill area three times with a deactivating agent followed by a cleaning agent.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: All contaminated items, including gloves, gowns, absorbent pads, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-proof hazardous waste containers.
-
Container Labeling: Waste containers must be clearly labeled with "Hazardous Chemotherapy Waste" and the appropriate hazard symbols.
-
Disposal Route: Follow established institutional procedures for the collection and disposal of hazardous chemical waste.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
